molecular formula C11H20N2O4 B576236 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid CAS No. 183591-72-2

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid

Cat. No.: B576236
CAS No.: 183591-72-2
M. Wt: 244.291
InChI Key: JTCVUIFTKFUZNA-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.291. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCVUIFTKFUZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659678
Record name [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183591-72-2
Record name [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a key building block in medicinal chemistry. This document details a plausible synthetic route, expected analytical data, and a general workflow for its characterization, based on established chemical principles and data from structurally related compounds.

Compound Overview

This compound (also known as tert-butyl 3-(carboxymethyl)piperazine-1-carboxylate) is a bifunctional molecule featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The Boc group provides a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen or the carboxylic acid. This structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 183591-72-2[1]
Molecular Formula C₁₁H₂₀N₂O₄[1]
Molecular Weight 244.29 g/mol [1]
Appearance White to off-white solid (predicted)N/A
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Synthesis Pathway

A likely precursor for this synthesis is tert-butyl piperazine-2-carboxylate. The synthesis would proceed via alkylation of the unprotected nitrogen, followed by hydrolysis of the methyl ester.

Synthesis_Pathway Proposed Synthesis of this compound cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis A tert-butyl piperazine-2-carboxylate C tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B Methyl bromoacetate B->C D tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate E This compound D->E Base (e.g., LiOH) Solvent (e.g., THF/H2O)

Caption: Proposed two-step synthesis pathway.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on established methodologies for similar compounds.

Step 1: Synthesis of tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

This step involves the N-alkylation of tert-butyl piperazine-2-carboxylate with methyl bromoacetate.

Materials:

  • tert-butyl piperazine-2-carboxylate

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl piperazine-2-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add methyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture to remove the THF.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected data from key analytical techniques.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5br s1HCOOH
~4.0-4.2m1HN-CH-CH₂COOH
~3.0-3.8m6HPiperazine ring protons
~2.5-2.8m2HCH₂-COOH
1.46s9HC(CH₃)₃

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~175COOH
~155N-COO-tBu
~80C(CH₃)₃
~50-55Piperazine ring carbons
~40-45CH₂-COOH
28.4C(CH₃)₃

Table 4: Mass Spectrometry Data

TechniqueExpected m/z
Electrospray Ionization (ESI-MS) [M+H]⁺: 245.1445
[M+Na]⁺: 267.1264

Table 5: High-Performance Liquid Chromatography (HPLC) Purity Analysis

ParameterCondition
Column C18 reverse-phase
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)
Detection UV at 210 nm
Expected Purity >95%

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Characterization_Workflow Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC Struc_Confirm Structural Confirmation NMR->Struc_Confirm MS->Struc_Confirm Purity_Assess Purity Assessment HPLC->Purity_Assess Final Characterized Compound Struc_Confirm->Final Purity_Assess->Final

Caption: General workflow for compound characterization.

Application in Drug Discovery

This compound is a versatile building block. The presence of a protected amine and a free carboxylic acid allows for sequential and site-selective modifications, making it highly valuable in the construction of compound libraries for drug screening.

Application_in_Drug_Discovery Role as a Scaffold in Drug Discovery Scaffold 2-(4-(tert-butoxycarbonyl) piperazin-2-yl)acetic acid Amide Amide Coupling (R-NH2) Scaffold->Amide Deprotection Boc Deprotection (e.g., TFA) Scaffold->Deprotection Product1 Amide Derivatives Amide->Product1 Product2 N-Substituted Derivatives Deprotection->Product2 Library Compound Library Product1->Library Product2->Library

Caption: Use as a scaffold in library synthesis.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are advised to adapt the proposed protocols based on their laboratory settings and to perform thorough analytical testing to verify the identity and purity of the final compound.

References

2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related structural analogs to provide a representative understanding of its characteristics. The piperazine scaffold is a well-established pharmacophore, and its derivatives are integral to a wide array of therapeutic agents, particularly those targeting the central nervous system.[1][2] This document collates available information on its identity, properties, and handling, alongside a plausible synthetic approach based on established chemical methodologies.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name 2-(4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl)acetic acidN/A
Synonyms 3-CARBOXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[4][5][6][7]
CAS Number 183591-72-2[3][4][5][6][7][8][9]
Molecular Formula C11H20N2O4[3][9]
Molecular Weight 244.29 g/mol [3][9]

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Appearance White to Yellow Solid[3]
Boiling Point No data available[3]
Melting Point No data available[3]
Solubility No data availableN/A
pKa (strongest acidic) 4.1 (predicted)N/A
pKa (strongest basic) 8.5 (predicted)N/A
LogP 0.5 (predicted)N/A

Synthesis and Characterization

A detailed, experimentally verified protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on the synthesis of a structurally related diester, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. This would likely involve the alkylation of a suitable protected piperazine precursor.

Conceptual Synthetic Pathway

The synthesis could potentially proceed via the alkylation of N-Boc-piperazine with an appropriate haloacetic acid ester, followed by selective hydrolysis of the ester to yield the desired carboxylic acid. The choice of haloacetate and reaction conditions would be critical to control selectivity and yield.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Selective Hydrolysis N-Boc-piperazine N-Boc-piperazine Alkylated_diester Alkylated_diester N-Boc-piperazine->Alkylated_diester Base, Solvent Haloacetic_acid_ester Haloacetic_acid_ester Haloacetic_acid_ester->Alkylated_diester Target_molecule This compound Alkylated_diester->Target_molecule e.g., LiOH, THF/H2O Hydrolysis_reagent Hydrolysis_reagent Hydrolysis_reagent->Target_molecule

Caption: Conceptual synthetic pathway for the target molecule.
Spectroscopic Characterization (Predicted)

While experimental spectra for the target molecule are not available, predicted 1H and 13C NMR shifts can be estimated based on the analysis of structurally similar compounds.

  • ¹H NMR: Protons on the piperazine ring are expected to appear in the range of 2.5-4.0 ppm. The methylene protons of the acetic acid moiety would likely be observed around 2.5-3.0 ppm. The tert-butyl group protons would present as a sharp singlet around 1.4 ppm.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected around 170-180 ppm, while the Boc carbonyl would be around 155 ppm. The carbons of the piperazine ring would likely fall in the 40-60 ppm range.

  • Mass Spectrometry: The nominal mass would be 244 g/mol . Expected fragments would include the loss of the Boc group (100 Da) and the carboxylic acid group (45 Da).

Biological and Pharmacological Context

Piperazine derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of pharmacological activities.[1] They are prevalent in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[2] The piperazine moiety can influence a compound's pharmacokinetic properties, such as solubility and membrane permeability.

While no specific biological data for this compound has been published, its structural motifs suggest potential applications as a scaffold in the design of novel therapeutic agents. The carboxylic acid group provides a handle for further chemical modification, such as amide bond formation, allowing for its incorporation into larger, more complex molecules. The Boc-protected amine allows for selective deprotection and subsequent functionalization.

G cluster_0 Core Scaffold cluster_1 Functional Groups for Derivatization cluster_2 Potential Applications Piperazine_Core Piperazine Ring Carboxylic_Acid Carboxylic Acid (-COOH) Boc_Amine Boc-Protected Amine (-NHBoc) Drug_Discovery Drug Discovery Lead / Intermediate Carboxylic_Acid->Drug_Discovery Amide Coupling Medicinal_Chemistry Medicinal Chemistry Scaffold Boc_Amine->Medicinal_Chemistry Deprotection & Further Reaction

Caption: Logical relationship of the molecule's features to its applications.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

Table 3: Hazard Information and Handling Precautions

CategoryInformationSource
GHS Hazard Statements Not classified. Handle with care as potential hazards are not fully known.[3]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[3]
Handling Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.N/A
Disposal Dispose of in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. While comprehensive experimental data for this specific molecule is currently limited, this guide provides the available information and a framework for its potential use based on the known properties of related piperazine derivatives. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its potential in various therapeutic areas.

References

2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid CAS number 183591-72-2

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a notable chemical entity in the landscape of scientific research and pharmaceutical development. This document is tailored for researchers, scientists, and professionals in drug development, offering a concise yet thorough overview of its chemical properties and its role as a versatile building block in medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below, providing essential data for its handling, application in synthesis, and integration into research protocols.

PropertyData
CAS Number 183591-72-2
Molecular Formula C₁₁H₂₀N₂O₄
Molecular Weight 244.29 g/mol
Appearance White to off-white solid
Purity Commonly available at ≥95%

Biological Activity and Mechanism of Action

Extensive literature searches indicate that this compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules. There is currently no publicly available data on the specific biological activity, pharmacological profile, or mechanism of action of this compound itself. The piperazine moiety is a common scaffold in many biologically active compounds, suggesting that derivatives of this molecule could be of interest in drug discovery. However, the compound with CAS number 183591-72-2 has not been reported to have undergone significant biological evaluation on its own.

Due to the absence of specific biological studies, there are no known signaling pathways associated with this compound.

Application in Synthetic Chemistry

The primary utility of this compound lies in its role as a versatile scaffold in organic synthesis, particularly in the field of medicinal chemistry. The presence of a protected piperazine ring and a carboxylic acid functional group allows for a variety of chemical modifications. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen provides stability during certain reaction conditions and can be readily removed to allow for further functionalization. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, or other transformations.

Below is a generalized workflow illustrating how a building block like this compound might be utilized in a drug discovery program.

G cluster_0 Building Block Utilization Workflow A This compound (CAS 183591-72-2) B Amide Coupling or Esterification (Reaction at Carboxylic Acid) A->B Introduce Diversity Element 1 C Deprotection (Removal of Boc Group) B->C D Functionalization of Piperazine Nitrogen C->D Introduce Diversity Element 2 E Library of Novel Compounds D->E F Biological Screening E->F G Lead Optimization F->G

A generalized workflow for the use of a chemical building block.

Experimental Protocols

A general, hypothetical synthesis approach is outlined in the workflow diagram below. This represents a common strategy for this class of compounds but is not a validated protocol for the specific synthesis of the title compound.

G cluster_1 Hypothetical Synthesis Workflow start Boc-protected Piperazine Precursor step1 Alkylation with Haloacetic Acid Ester start->step1 step2 Purification of Ester Intermediate (e.g., Chromatography) step1->step2 step3 Ester Hydrolysis step2->step3 step4 Purification of Final Product (e.g., Recrystallization, Chromatography) step3->step4 end This compound step4->end

A hypothetical workflow for the synthesis of the title compound.

Disclaimer: The experimental workflows provided are generalized representations and should not be considered as established protocols. Researchers should consult relevant synthetic chemistry literature and patents for detailed procedures for analogous compounds and adapt them with appropriate safety precautions and optimization.

spectroscopic data for 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis and expected spectroscopic characteristics of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid (CAS 183591-72-2). Due to the limited availability of public domain experimental data for this specific positional isomer, this document provides a comprehensive proposed synthesis protocol adapted from established methods for analogous compounds. Furthermore, it details the anticipated spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on the chemical structure and data from closely related molecules. This guide is intended to serve as a foundational resource for researchers requiring this compound for their work.

Introduction

This compound is a bifunctional molecule incorporating a protected piperazine ring and a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in medicinal chemistry and organic synthesis, allowing for selective modification at the unprotected nitrogen atom or the carboxylic acid. The specific substitution at the 2-position of the piperazine ring offers a distinct structural motif compared to its more common 1-yl isomer. This guide aims to fill the gap in the available technical literature for this compound.

Proposed Synthesis Protocol

Workflow of the Proposed Synthesis:

A 1. Protection of Piperazine-2-carboxylic acid E Intermediate: 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid A->E B Starting Material: Piperazine-2-carboxylic acid B->A C Reagent: Di-tert-butyl dicarbonate (Boc)2O, Base (e.g., NaHCO3) C->A D Solvent: Dioxane/Water D->A F 2. Reduction of Carboxylic Acid E->F I Intermediate: (4-(tert-butoxycarbonyl)piperazin-2-yl)methanol F->I G Reagent: Borane-tetrahydrofuran complex (BH3-THF) G->F H Solvent: Anhydrous THF H->F J 3. Oxidation to Aldehyde (Optional Intermediate Step) I->J N 4. Two-Step Homologation to Acetic Acid I->N Direct Oxidation (Alternative) M Intermediate: 4-(tert-butoxycarbonyl)piperazine-2-carbaldehyde J->M K Reagent: Dess-Martin periodinane or Swern Oxidation K->J L Solvent: Dichloromethane (DCM) L->J M->N R Final Product: this compound N->R O Step 4a: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile O->N P Step 4b: Hydrolysis of the Nitrile P->N Q Reagent for 4b: Strong Acid (e.g., HCl) or Base (e.g., NaOH) Q->P

Caption: Proposed multi-step synthesis of this compound.

Experimental Steps:

Step 1: Synthesis of 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

  • Dissolve piperazine-2-carboxylic acid in a mixture of dioxane and water.

  • Add a suitable base, such as sodium bicarbonate, and stir until dissolved.

  • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Reduction to (4-(tert-butoxycarbonyl)piperazin-2-yl)methanol

  • Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and slowly add borane-tetrahydrofuran complex (BH₃-THF).

  • Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of methanol, followed by an acidic workup.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Step 3: Oxidation of the Alcohol to the Acetic Acid This transformation can be achieved via a two-step process for better control and yield.

  • 3a. Oxidation to the Aldehyde:

    • Dissolve the alcohol from Step 2 in anhydrous dichloromethane (DCM).

    • Add Dess-Martin periodinane in portions at room temperature and stir for 1-2 hours.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product, dry the organic layer, and concentrate to obtain the intermediate aldehyde.

  • 3b. Oxidation of the Aldehyde to the Carboxylic Acid:

    • Dissolve the crude aldehyde from the previous step in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene, followed by a solution of sodium chlorite and sodium dihydrogen phosphate.

    • Stir the reaction at room temperature until the aldehyde is consumed.

    • Acidify the mixture and extract the final product, this compound, with an appropriate organic solvent.

    • Purify the final product by column chromatography or recrystallization.

Spectroscopic Data (Expected)

While experimental spectra for this compound are not publicly available, the following tables summarize the expected spectroscopic characteristics based on its functional groups and data from analogous compounds.

Table 1: Expected ¹H NMR Data (in CDCl₃, δ in ppm)

ProtonsChemical Shift (ppm)MultiplicityIntegrationNotes
C(CH₃)₃~1.45Singlet9Htert-butyl group of Boc
Piperazine CH, CH₂2.5 - 4.2Multiplets7HComplex overlapping signals from the piperazine ring protons
CH₂-COOH~2.6Doublet2HMethylene group adjacent to the carboxylic acid
COOH> 10Broad Singlet1HCarboxylic acid proton, exchangeable with D₂O

Table 2: Expected ¹³C NMR Data (in CDCl₃, δ in ppm)

CarbonChemical Shift (ppm)Notes
C (CH₃)₃~28.5Methyl carbons of the tert-butyl group
C (CH₃)₃~80.0Quaternary carbon of the tert-butyl group
Piperazine Carbons40 - 55Multiple signals for the four carbons of the piperazine ring
CH₂ -COOH~35-40Methylene carbon adjacent to the carboxylic acid
C =O (Boc)~155.0Carbonyl carbon of the Boc protecting group
C =O (Acid)> 170.0Carbonyl carbon of the carboxylic acid

Table 3: Expected Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)2500-3300Broad, StrongCharacteristic broad absorption due to hydrogen bonding
C-H Stretch (Aliphatic)2850-3000Medium-StrongCH₂ and CH groups of the piperazine and acetic acid moiety
C=O Stretch (Carboxylic Acid)~1710StrongCarbonyl of the carboxylic acid dimer
C=O Stretch (Boc Urethane)~1690StrongCarbonyl of the tert-butoxycarbonyl group
C-N Stretch1000-1250MediumStretching vibrations of the piperazine C-N bonds

Table 4: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M+H]⁺259.15Calculated for C₁₁H₂₁N₂O₄⁺
[M+Na]⁺281.13Calculated for C₁₁H₂₀N₂NaO₄⁺
[M-H]⁻257.13Calculated for C₁₁H₁₉N₂O₄⁻
[M-C₄H₉]⁺203.09Loss of the tert-butyl group
[M-Boc+H]⁺159.08Loss of the entire Boc group

Conclusion

This technical guide provides a practical, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on reliable and well-documented organic chemistry transformations. The expected spectroscopic data offers a baseline for the characterization of this compound upon its synthesis. It is our hope that this guide will facilitate the work of researchers in medicinal chemistry and related fields who require this specific and valuable building block.

An In-depth Technical Guide to Structural Analogs of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a versatile scaffold in medicinal chemistry. This document details their synthesis, potential therapeutic applications, and available biological data, offering a valuable resource for researchers engaged in drug discovery and development.

Core Structure and Chemical Significance

The core structure, this compound, features a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety at the 2-position. The Boc protecting group allows for selective chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. The piperazine moiety is a common pharmacophore found in numerous clinically approved drugs, known to impart favorable pharmacokinetic properties and to interact with various biological targets.[1]

Structural Analogs and Their Therapeutic Potential

Research efforts have primarily focused on the synthesis and evaluation of analogs with substitutions at the 2-position of the acetic acid moiety, leading to the development of 2-aryl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid derivatives. These analogs have been investigated for a range of therapeutic applications, most notably in the fields of central nervous system (CNS) disorders and oncology.[1][2]

Aryl-Substituted Analogs

A variety of aryl groups have been introduced at the alpha-position to the carboxylic acid, creating a library of compounds with diverse electronic and steric properties. These modifications are intended to modulate the compound's interaction with specific biological targets.

Table 1: Key Structural Analogs of this compound

Analog NameSubstitution at Acetic Acid MoietyPotential Therapeutic Area
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid2-ThienylCentral Nervous System Disorders[2]
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(2-chlorophenyl)acetic acid2-ChlorophenylCentral Nervous System Disorders[1]
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(naphthalen-2-yl)acetic acid2-NaphthylDrug Intermediate
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-methylphenyl)acetic acid4-MethylphenylCentral Nervous System Disorders[2]
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-fluorophenyl)acetic acid3-FluorophenylDrug Intermediate

Synthesis of Structural Analogs

The synthesis of these analogs generally involves the reaction of N-Boc-piperazine with a substituted 2-bromoacetic acid derivative. The following provides a general experimental protocol.

General Experimental Protocol for Synthesis

Scheme 1: General Synthesis of 2-Aryl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid Analogs

G reagent1 N-Boc-piperazine intermediate Aryl-substituted 2-(4-Boc-piperazin-1-yl)acetic acid ester reagent1->intermediate Base, Solvent reagent2 Aryl-substituted 2-bromoacetic acid ester reagent2->intermediate product Aryl-substituted 2-(4-Boc-piperazin-1-yl)acetic acid intermediate->product LiOH, THF/H2O hydrolysis Hydrolysis

Caption: General reaction scheme for the synthesis of target analogs.

Materials and Methods:

  • N-Alkylation: To a solution of N-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base, typically potassium carbonate (2.0 eq). The mixture is stirred at room temperature, and the respective aryl-substituted 2-bromoacetic acid ester (1.1 eq) is added dropwise. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester intermediate. The crude product is then purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (2.0-3.0 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Final Work-up and Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to pH ~4-5. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final 2-aryl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid analog.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary depending on the specific aryl substituent.

Biological Activity and Data

While these compounds are primarily reported as intermediates, some studies have explored the biological activities of more complex molecules derived from them. The piperazine scaffold is a key feature in many compounds targeting the central nervous system. For instance, arylpiperazine derivatives have shown affinity for serotonin and dopamine receptors, suggesting their potential as antipsychotic or anxiolytic agents.[3] Furthermore, some piperazine-containing compounds have been investigated for their anticancer properties.[4]

Currently, there is a limited amount of publicly available quantitative biological data (e.g., IC50, Ki values) for the direct structural analogs listed in Table 1. The primary value of these compounds, as presented in the literature, lies in their role as versatile building blocks for the synthesis of more elaborate and biologically active molecules. Researchers are encouraged to use these intermediates to generate novel compounds and perform detailed biological evaluations.

Experimental Workflows for Biological Evaluation

For researchers aiming to evaluate the biological activity of novel analogs derived from this scaffold, the following experimental workflows are recommended.

In Vitro CNS Receptor Binding Assay Workflow

This workflow is designed to assess the affinity of the synthesized compounds for key CNS receptors implicated in various neurological disorders.

G start Synthesized Analog receptor_prep Prepare membranes from cells expressing target CNS receptor (e.g., 5-HT1A, D2) start->receptor_prep binding_assay Incubate membranes with radioligand and varying concentrations of analog receptor_prep->binding_assay separation Separate bound and free radioligand (e.g., filtration) binding_assay->separation quantification Quantify bound radioactivity separation->quantification analysis Calculate Ki values to determine binding affinity quantification->analysis end Identify lead compounds for further in vivo studies analysis->end

Caption: Workflow for CNS receptor binding assays.

In Vitro Anticancer Cytotoxicity Assay Workflow

This workflow outlines the steps to evaluate the potential of the synthesized analogs to inhibit cancer cell growth.

G start Synthesized Analog cell_culture Culture human cancer cell lines (e.g., MCF-7, A549) start->cell_culture treatment Treat cells with a range of analog concentrations cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform cell viability assay (e.g., MTT, SRB) incubation->viability_assay data_analysis Calculate IC50 values viability_assay->data_analysis conclusion Determine cytotoxic potential data_analysis->conclusion

References

The Strategic Role of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a chiral piperazine derivative, has emerged as a valuable scaffold in medicinal chemistry. Its inherent structural features, including a protected diamine and a carboxylic acid handle, provide a versatile platform for the synthesis of complex molecules with diverse pharmacological activities. This technical guide delves into the core applications of this building block, with a particular focus on its role in the development of potent C5a receptor antagonists, supported by experimental insights and data.

A Key Building Block for C5a Receptor Antagonists

A primary and well-documented application of this compound is in the synthesis of antagonists for the complement C5a receptor (C5aR). The C5a receptor, a G protein-coupled receptor, is a key mediator of inflammatory responses. [1][2]Its activation by the anaphylatoxin C5a triggers a cascade of events leading to leukocyte chemotaxis, degranulation, and the release of pro-inflammatory cytokines. [1][2]Consequently, antagonism of C5aR presents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.

The chiral nature of this compound is crucial for its application in creating stereospecific interactions with the C5a receptor, a critical factor for achieving high potency and selectivity. The piperazine ring serves as a central scaffold, allowing for the precise spatial orientation of pharmacophoric groups that interact with the receptor's binding pocket. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen facilitates controlled, stepwise synthesis, while the acetic acid moiety provides a convenient attachment point for building out the rest of the molecule, typically through amide bond formation.

Patent literature highlights the use of both (R)- and (S)-enantiomers of this compound in the creation of a library of substituted piperazinyl- and piperidinyl- urea and carbamate derivatives as C5a receptor antagonists. These compounds are positioned as potential treatments for C5a-mediated conditions.

Quantitative Data on C5a Receptor Antagonists

Compound ClassTargetRepresentative IC50Reference
Cyclic HexapeptidesC5a Receptor20 nM (PMX53)[2]

Signaling Pathway of the C5a Receptor

The C5a receptor (C5aR1) is a classical G protein-coupled receptor (GPCR) that primarily signals through Gαi proteins. [1]Upon binding of C5a, the receptor activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which regulate crucial cellular functions such as cell growth, motility, metabolism, survival, and the production of cytokines. [1]Understanding this pathway is critical for the rational design of antagonists that can effectively block these pro-inflammatory signals.

C5a_Signaling_Pathway C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binding & Activation G_protein Gαi/βγ C5aR1->G_protein Coupling PI3K PI3K G_protein->PI3K Activation MAPK_pathway MAPK Pathway (Ras/Raf/MEK/ERK) G_protein->MAPK_pathway Activation Akt Akt PI3K->Akt Activation Cellular_Response Cellular Response (Inflammation, Chemotaxis, Cytokine Release) Akt->Cellular_Response Modulation of MAPK_pathway->Cellular_Response Modulation of

Caption: C5a Receptor (C5aR1) Signaling Cascade.

Experimental Protocols

The synthesis of C5a receptor antagonists using this compound typically involves a multi-step sequence. The following is a generalized experimental workflow based on common synthetic strategies for this class of compounds.

Experimental_Workflow cluster_synthesis Synthesis of C5a Receptor Antagonist Start This compound Amide_Coupling Amide Coupling (e.g., with a substituted amine) Start->Amide_Coupling Boc_Deprotection Boc Deprotection (e.g., TFA or HCl) Amide_Coupling->Boc_Deprotection Urea_Formation Urea or Carbamate Formation (e.g., with an isocyanate or chloroformate) Boc_Deprotection->Urea_Formation Purification Purification (e.g., Chromatography) Urea_Formation->Purification Final_Compound Final C5a Receptor Antagonist Purification->Final_Compound

Caption: General Synthetic Workflow.

Step 1: Amide Coupling

The carboxylic acid of this compound is activated and coupled with a desired amine.

  • Reagents: this compound, a selected primary or secondary amine, a coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA).

  • Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Procedure: To a solution of the carboxylic acid, amine, and base in the chosen solvent, the coupling agent is added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion, monitored by TLC or LC-MS. The reaction mixture is then typically washed with aqueous solutions to remove excess reagents and byproducts, dried over a desiccant like sodium sulfate, and concentrated under reduced pressure.

Step 2: Boc Deprotection

The Boc protecting group is removed to liberate the secondary amine on the piperazine ring.

  • Reagents: The Boc-protected intermediate and a strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane or methanol).

  • Solvent: An appropriate solvent that is stable to the acidic conditions, such as DCM for TFA or the solvent of the HCl solution.

  • Procedure: The Boc-protected compound is dissolved in the solvent and treated with the acid. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess acid are then removed under reduced pressure. The resulting amine salt is often used directly in the next step or can be neutralized with a base.

Step 3: Urea or Carbamate Formation

The newly exposed secondary amine is reacted with an isocyanate or a chloroformate to form the final urea or carbamate, respectively.

  • Reagents: The deprotected piperazine intermediate, a selected isocyanate or chloroformate, and a base if necessary (e.g., triethylamine or DIPEA).

  • Solvent: A dry, aprotic solvent such as DCM or THF.

  • Procedure: To a solution of the amine (and base, if used), the isocyanate or chloroformate is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. The final product is then isolated through standard workup procedures and purified, typically by column chromatography.

Other Potential Applications

The versatile structure of this compound suggests its potential as a building block for a variety of other therapeutic agents. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, found in drugs targeting a wide range of receptors and enzymes. For instance, piperazine derivatives have been explored as CCR5 antagonists for HIV, kinase inhibitors in oncology, and as agents targeting central nervous system receptors. The chiral nature of this particular building block makes it especially attractive for developing selective ligands where stereochemistry is critical for activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, with a prominent role in the synthesis of C5a receptor antagonists. Its chiral nature and orthogonal protecting groups allow for the stereocontrolled synthesis of complex molecules designed to interact with specific biological targets. While its application in C5a antagonist development is a key example, the inherent properties of this scaffold suggest a broader potential in the discovery of novel therapeutics for a multitude of diseases. Further exploration of this building block in diverse synthetic campaigns is likely to yield new and potent pharmacological agents.

References

An In-depth Technical Guide to 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a valuable chiral building block in medicinal chemistry. Due to the limited direct literature on this specific compound, this guide focuses on its logical synthesis from commercially available, enantiopure precursors, providing detailed potential synthetic routes, experimental protocols, and the importance of its structural motif in drug discovery.

Introduction

Chiral piperazine scaffolds are integral components in a vast array of pharmaceuticals, prized for their ability to introduce conformational rigidity, improve physicochemical properties, and provide multiple points for diversification. The title compound, this compound, is a β-amino acid derivative of piperazine. The presence of a defined stereocenter at the 2-position and a modifiable acetic acid side chain makes its enantiomers, (R)- and (S)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, highly sought-after building blocks for the synthesis of complex molecular architectures with specific stereochemical requirements. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine nitrogens, further enhancing its synthetic utility.

Physicochemical and Chiral Properties of the Key Precursor

The most practical synthetic route to the target compound begins with the corresponding enantiopure α-amino acid, 4-Boc-piperazine-2-carboxylic acid. Both (R)- and (S)-enantiomers are commercially available.

Table 1: Physicochemical Data for the Chiral Precursor: 4-Boc-piperazine-2-carboxylic acid

Property(R)-4-N-Boc-piperazine-2-carboxylic acidRacemic 4-Boc-piperazine-2-carboxylic acid
CAS Number 192330-11-3[1]128019-59-0[2][3]
Molecular Formula C₁₀H₁₈N₂O₄[1]C₁₀H₁₈N₂O₄[2][3]
Molecular Weight 230.26 g/mol [1][3]230.26 g/mol [2][3]
Appearance White to off-white powder or crystals[2]White to off-white powder or crystals[2]
Melting Point 231-239 °C[1]231-239 °C[2][4]
Boiling Point 371.8°C at 760 mmHg (Predicted)[1]Not available
Density 1.193 g/cm³ (Predicted)[1]Not available
InChI Key YRYAXQJXMBETAT-SSDOTTSWSA-N[1]YRYAXQJXMBETAT-UHFFFAOYSA-N[2][3]

Synthetic Pathways and Methodologies

The synthesis of this compound from its corresponding α-amino acid precursor requires a one-carbon homologation. Two primary synthetic strategies are presented here: the Arndt-Eistert synthesis and a multi-step reduction-activation-cyanation-hydrolysis sequence. Both methods are designed to preserve the crucial stereochemistry at the C2 position.

The Arndt-Eistert reaction is a well-established method for the homologation of carboxylic acids and is particularly effective for converting α-amino acids to β-amino acids with retention of stereochemistry.[2][5][6][7]

Arndt_Eistert_Synthesis start (S)-4-Boc-piperazine- 2-carboxylic acid acid_chloride (S)-4-Boc-piperazine- 2-carbonyl chloride start->acid_chloride SOCl₂ or (COCl)₂ diazoketone (S)-1-Diazo-3-(4-Boc-piperazin- 2-yl)propan-2-one acid_chloride->diazoketone CH₂N₂ ketene Ketene Intermediate diazoketone->ketene Ag₂O, H₂O (Wolff Rearrangement) product (S)-2-(4-Boc-piperazin- 2-yl)acetic acid ketene->product

Caption: Arndt-Eistert synthesis workflow for homologation.

Experimental Protocol: Arndt-Eistert Synthesis (General Procedure)

This protocol is a generalized procedure and may require optimization for the specific substrate.

  • Acid Chloride Formation: To a solution of (S)-4-Boc-piperazine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Slowly add a solution of diazomethane in diethyl ether (2.2 equiv) until a persistent yellow color is observed. Stir the reaction at 0 °C for 3 hours. The excess diazomethane is quenched by the dropwise addition of acetic acid. The solvent is removed under reduced pressure to yield the crude α-diazoketone. Caution: Diazomethane is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Wolff Rearrangement and Hydrolysis: Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water. Add silver(I) oxide (0.1 equiv) and stir the mixture at room temperature, protecting it from light. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford (S)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid.

An alternative, multi-step pathway avoids the use of hazardous diazomethane. This sequence involves the reduction of the carboxylic acid to a primary alcohol, conversion to a leaving group, nucleophilic substitution with cyanide, and subsequent hydrolysis to the desired carboxylic acid.

Reduction_Cyanation_Hydrolysis start (S)-4-Boc-piperazine- 2-carboxylic acid alcohol (S)-tert-Butyl 2-(hydroxymethyl) piperazine-1-carboxylate start->alcohol 1. Esterification (e.g., TMS-CH₂N₂) 2. Reduction (e.g., LiAlH₄) tosylate (S)-tert-Butyl 2-((tosyloxy)methyl) piperazine-1-carboxylate alcohol->tosylate TsCl, Pyridine nitrile (S)-2-(4-Boc-piperazin- 2-yl)acetonitrile tosylate->nitrile NaCN, DMSO product (S)-2-(4-Boc-piperazin- 2-yl)acetic acid nitrile->product Acid or Base Hydrolysis

Caption: Multi-step synthesis via a nitrile intermediate.

Experimental Protocol: Reduction, Activation, Cyanation, and Hydrolysis (General Procedure)

This protocol outlines the key steps in this alternative synthetic route.

  • Esterification and Reduction to the Alcohol:

    • Esterification: To a solution of (S)-4-Boc-piperazine-2-carboxylic acid (1.0 equiv) in a mixture of methanol and dichloromethane, add trimethylsilyldiazomethane (a 2M solution in hexanes, 1.2 equiv) dropwise at room temperature. Stir for 16 hours. Remove the solvent under reduced pressure to obtain the crude methyl ester.

    • Reduction: Dissolve the crude methyl ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add lithium aluminum hydride (1.5 equiv) portion-wise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to yield (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate.

  • Activation of the Alcohol: Dissolve the alcohol (1.0 equiv) in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise. Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude tosylate.

  • Cyanation: Dissolve the crude tosylate (1.0 equiv) in dimethyl sulfoxide (DMSO). Add sodium cyanide (1.5 equiv) and heat the mixture to 60 °C. Stir until the reaction is complete as monitored by TLC. Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield (S)-2-(4-Boc-piperazin-2-yl)acetonitrile.

  • Hydrolysis to the Carboxylic Acid: Reflux the nitrile (1.0 equiv) in 6M aqueous HCl until the reaction is complete. Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent to remove any non-acidic impurities. Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (S)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid.

Applications in Drug Discovery

The piperazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of diseases, including central nervous system disorders, cancer, and infectious diseases.[8][9] The introduction of a chiral center and an acetic acid side chain at the 2-position of the piperazine ring, as in the title compound, offers several advantages for drug design:

  • Stereospecific Interactions: The defined stereochemistry allows for precise interactions with chiral biological targets such as enzymes and receptors, potentially leading to increased potency and selectivity.

  • Vector for Further Functionalization: The carboxylic acid group serves as a handle for further chemical modifications, such as amide bond formation, to attach pharmacophores or linkers for PROTACs.

  • Improved Physicochemical Properties: The piperazine moiety can enhance aqueous solubility and bioavailability, while the acetic acid group provides an additional point for hydrogen bonding.

  • Conformational Constraint: The cyclic nature of the piperazine ring restricts the conformational freedom of the molecule, which can be advantageous for binding to specific protein pockets.

Applications building_block Chiral 2-(4-Boc-piperazin- 2-yl)acetic acid drug_scaffold Core Scaffold of Drug Candidate building_block->drug_scaffold Amide Coupling linker Linker for PROTACs building_block->linker Attachment peptide_mimetic β-Amino Acid in Peptidomimetics building_block->peptide_mimetic Incorporation

Caption: Applications in drug discovery and development.

Conclusion

This compound is a highly valuable chiral building block for the synthesis of complex, enantiomerically pure molecules for drug discovery. While direct synthetic reports are scarce, this guide has outlined two robust and feasible synthetic pathways starting from the commercially available chiral precursor, 4-Boc-piperazine-2-carboxylic acid. The detailed general protocols for both the Arndt-Eistert homologation and a multi-step reduction-cyanation-hydrolysis sequence provide a solid foundation for researchers to synthesize this important intermediate. The unique structural features of this compound make it a powerful tool for medicinal chemists to explore new chemical space and develop novel therapeutics with improved pharmacological profiles.

References

The Versatile Chiral Building Block: A Technical Review of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a chiral piperazine derivative, has emerged as a valuable building block in medicinal chemistry. Its inherent structural features, including a protected piperazine ring and a carboxylic acid moiety, make it a versatile synthon for the construction of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for sequential and site-selective modifications. This technical guide provides an in-depth review of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors for cancer therapy.

Core Applications in Kinase Inhibitor Synthesis

The primary application of this compound lies in its use as a key intermediate for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The piperazine moiety is a common scaffold in kinase inhibitors, often serving as a linker between different pharmacophoric elements and contributing to the overall physicochemical properties of the molecule, such as solubility and cell permeability.

A significant example of its application is in the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline-based inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2][3][4][5][6] AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy.

Synthesis of a Pyrazolo[1,5-a]quinazoline-based AKT Inhibitor: A Case Study

The following section details the synthesis of a potent pyrazolo[1,5-a]quinazoline-based AKT inhibitor, showcasing the utility of this compound as a chiral starting material.

Experimental Protocol:

The synthesis involves a multi-step sequence, beginning with the coupling of this compound with a substituted aminopyrazole, followed by cyclization to form the pyrazolo[1,5-a]quinazoline core, and subsequent deprotection and functionalization.

Step 1: Amide Bond Formation

To a solution of this compound in an appropriate solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA). The substituted aminopyrazole is then added, and the reaction mixture is stirred at room temperature until completion.

Step 2: Cyclization to form the Pyrazolo[1,5-a]quinazoline Core

The product from Step 1 is subjected to intramolecular cyclization conditions. This is typically achieved by heating the intermediate in a high-boiling solvent like diphenyl ether or by using a dehydrating agent such as phosphorus oxychloride (POCl3).

Step 3: Deprotection of the Piperazine Nitrogen

The Boc protecting group on the piperazine ring is removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly employed for this purpose. The reaction is usually carried out at room temperature.[7]

Step 4: Final Functionalization

The deprotected piperazine nitrogen is then acylated or alkylated with a desired substituent to yield the final active pharmaceutical ingredient (API). This step is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the inhibitor.

Quantitative Data Summary:

The following table summarizes typical yields for the key steps in the synthesis of a pyrazolo[1,5-a]quinazoline-based AKT inhibitor.

StepReactionReagents and ConditionsTypical Yield (%)
1Amide Coupling2-(4-(Boc)piperazin-2-yl)acetic acid, aminopyrazole, HATU, DIPEA, DMF, rt75-85
2CyclizationHeat or POCl360-70
3Boc DeprotectionTFA, DCM, rt90-95
4Final CouplingAcyl chloride or alkyl halide, base70-80

Visualizing the Synthetic Workflow

The following diagram, generated using the DOT language, illustrates the general synthetic workflow for the preparation of a pyrazolo[1,5-a]quinazoline-based AKT inhibitor.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product A 2-(4-(Boc)piperazin-2-yl)acetic acid C Amide Coupling A->C B Substituted Aminopyrazole B->C D Cyclization C->D Amide Intermediate E Boc Deprotection D->E Protected Core F Final Functionalization E->F Deprotected Core G Pyrazolo[1,5-a]quinazoline AKT Inhibitor F->G API

Caption: Synthetic workflow for a pyrazolo[1,5-a]quinazoline AKT inhibitor.

Signaling Pathway Involvement

The synthesized AKT inhibitors target a critical signaling pathway implicated in cancer progression. The diagram below illustrates the PI3K/AKT/mTOR pathway and the point of intervention by the synthesized inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]quinazoline Inhibitor Inhibitor->AKT Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and inhibitor action.

Conclusion

This compound is a key chiral building block that has significantly contributed to the development of novel kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. Its utility in providing a versatile scaffold for creating potent and selective drug candidates underscores its importance in modern drug discovery. The synthetic strategies and workflows outlined in this guide provide a framework for researchers engaged in the design and synthesis of next-generation targeted therapies for cancer and other diseases. The continued exploration of this and similar chiral synthons will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Safety and Handling of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use. This document is intended for use by trained professionals in a research and development setting.

Chemical Identification and Physical Properties

This compound is a piperazine derivative commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₄
Molecular Weight 244.29 g/mol
CAS Number 183591-72-2

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Pictogram:

alt text

Toxicological Information

For context, the parent compound, piperazine, has established occupational exposure limits. While these are not directly applicable to the derivative, they provide an indication of the potential hazards associated with the core chemical structure.

SubstanceLimitValue
PiperazineACGIH TLV-TWA0.03 ppm (inhalable fraction and vapor)

Disclaimer: The provided exposure limit is for piperazine and should be used as a general guideline for handling piperazine derivatives with caution. It is not a substitute for a substance-specific risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.

A general workflow for the safe handling of chemical compounds in a laboratory setting is illustrated below.

G General Laboratory Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review Safety Data Sheet (SDS) b Assess Risks a->b c Select Appropriate PPE b->c d Work in Ventilated Area (Fume Hood) c->d Proceed to Handling e Wear Required PPE d->e f Handle with Care to Avoid Spills e->f g Decontaminate Work Area f->g Proceed to Cleanup h Dispose of Waste Properly g->h i Wash Hands Thoroughly h->i j Safe Completion i->j End of Process

General Laboratory Safety Workflow

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.

Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.[1]

Accidental Release Measures

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[1]

  • Clean the spill area thoroughly.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical.

References

Lack of Quantitative Solubility Data for 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Despite a comprehensive review of available scientific literature and chemical databases, no specific quantitative data on the solubility of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid in common organic solvents has been publicly reported. This technical guide is intended for researchers, scientists, and drug development professionals, providing an overview of standard methodologies for determining solubility and a framework for assessing compounds of this nature.

This compound, a bifunctional molecule featuring a carboxylic acid and a tert-butoxycarbonyl (Boc) protected piperazine ring, is a versatile building block in medicinal chemistry. The Boc protecting group is instrumental in synthetic strategies, enabling selective reactions at other functional sites.[1] Its solubility is a critical parameter influencing reaction conditions, purification, formulation, and ultimately, its utility in drug discovery and development.[2][3]

Experimental Protocols for Solubility Determination

The absence of specific solubility data necessitates experimental determination. The following are standard protocols widely used in the pharmaceutical industry for this purpose.

Equilibrium Solubility Assays (e.g., Shake-Flask Method)

Equilibrium solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[4] The shake-flask method is a common technique for this determination.[5]

Methodology:

  • Preparation: An excess amount of the solid compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration (e.g., using a 0.22 µm syringe filter) or centrifugation. Care must be taken to avoid precipitation or further dissolution during this step.[6]

  • Quantification: The concentration of the compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2][6]

Kinetic Solubility Assays

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound that is initially dissolved in an organic solvent (commonly dimethyl sulfoxide, DMSO) and then introduced into an aqueous buffer.[4] While the user requested solubility in organic solvents, a variation of this method can be adapted.

Methodology (Nephelometric Method):

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly soluble solvent (e.g., DMSO).

  • Serial Dilution: The stock solution is serially diluted in the organic solvent of interest in a microtiter plate.

  • Precipitation Measurement: The turbidity or light scattering of each dilution is measured using a nephelometer. The concentration at which precipitation is first observed is considered the kinetic solubility.[3][6]

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by its molecular structure:

  • Carboxylic Acid Group: This polar group can engage in hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents. Its acidity will also play a role in solvents with basic properties.

  • Boc-Protected Piperazine Ring: The bulky tert-butoxycarbonyl group increases the lipophilicity of the molecule, which may enhance solubility in less polar organic solvents. The piperazine ring itself contributes to the overall polarity.

  • Crystalline Structure: The solid-state properties, such as the crystal lattice energy, will significantly impact the energy required to dissolve the compound.[6]

Data Presentation: A Framework for Reporting

While specific data is unavailable, the following table provides a recommended structure for presenting experimentally determined solubility data for this compound.

Organic SolventChemical ClassSolubility (mg/mL) at 25°CMethod
MethanolAlcohol (Protic)Data to be determinedShake-Flask
EthanolAlcohol (Protic)Data to be determinedShake-Flask
IsopropanolAlcohol (Protic)Data to be determinedShake-Flask
AcetonitrileNitrile (Aprotic)Data to be determinedShake-Flask
Ethyl AcetateEster (Aprotic)Data to be determinedShake-Flask
DichloromethaneHalogenated (Aprotic)Data to be determinedShake-Flask
TetrahydrofuranEther (Aprotic)Data to be determinedShake-Flask
TolueneAromatic HydrocarbonData to be determinedShake-Flask
Dimethyl SulfoxideSulfoxide (Aprotic)Data to be determinedShake-Flask
N,N-DimethylformamideAmide (Aprotic)Data to be determinedShake-Flask

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Compound B Add to Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72 hours) B->C D Filtration or Centrifugation C->D E Quantify Concentration (e.g., HPLC, LC-MS) D->E

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

The lack of published solubility data for this compound in organic solvents underscores the necessity for experimental determination by researchers utilizing this compound. By employing standardized protocols such as the shake-flask method, accurate and reproducible solubility data can be generated. This information is crucial for optimizing synthetic procedures, developing purification strategies, and advancing the use of this versatile building block in pharmaceutical research and development. It is recommended that future studies involving this compound include the publication of such fundamental physicochemical data to aid the broader scientific community.

References

Methodological & Application

Application Notes: Amide Coupling Protocols for 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a common building block in medicinal chemistry. The selection of an appropriate coupling reagent and protocol is crucial for achieving high yields and purity. This document outlines three common and effective methods: HATU, EDC/HOBt, and T3P®.

A general workflow for these reactions is depicted below, starting from the activation of the carboxylic acid to the final purified amide product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2-(4-(tert-butoxycarbonyl) piperazin-2-yl)acetic acid C Carboxylic Acid Activation A->C Coupling Reagent + Base B Primary or Secondary Amine (R-NH2) D Nucleophilic Attack by Amine B->D C->D Activated Intermediate E Amide Bond Formation D->E F Aqueous Workup (e.g., wash with NaHCO3, brine) E->F G Drying (e.g., Na2SO4) & Concentration F->G H Purification (e.g., Column Chromatography) G->H I Final Purified Amide H->I

Caption: General experimental workflow for amide coupling reactions.

Comparison of Common Amide Coupling Protocols

The choice of coupling reagent can significantly impact reaction efficiency, yield, and the level of side products. The table below summarizes key aspects of three widely used protocols for the coupling of this compound.

Coupling ReagentBaseSolventTypical TimeTemperatureReported Yield RangeKey Advantages
HATU DIPEA, TEADMF, DCM30 min - 4 h0 °C to RT85-98%High efficiency, fast reaction times, low epimerization.[1][2]
EDC/HOBt DIPEA, DMAPDMF, DCM12 - 24 h0 °C to RT70-90%Cost-effective, water-soluble byproducts are easily removed.[3][4]
T3P® Pyridine, DIPEAEtOAc, Me-THF1 - 16 h0 °C to 70 °C80-95%Low epimerization, water-soluble byproducts, excellent safety profile.[5][6][7]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent.[1]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method uses a carbodiimide (EDC) for activation, along with an additive (HOBt) to improve efficiency and suppress racemization.[9][10]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous DMF or DCM

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[3]

  • Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quench the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: T3P®-Mediated Amide Coupling

Propanephosphonic acid anhydride (T3P®) is a versatile and safe coupling reagent known for producing high yields with low epimerization. Its byproducts are water-soluble, simplifying purification.[5][7]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • T3P® (50% solution in EtOAc or DMF) (1.5 eq)

  • Pyridine or DIPEA (3.0-4.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous Na₂CO₃ solution

  • 10% aqueous citric acid solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.2 eq) in the chosen anhydrous solvent (e.g., 2-MeTHF).[11]

  • Add the base (e.g., DIPEA, 4.0 eq).[11]

  • Add the T3P® solution (1.5 eq) dropwise to the mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-16 hours, or heat if necessary (e.g., 50-70 °C) for less reactive amines.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with EtOAc and wash sequentially with 10% aqueous citric acid, saturated aqueous Na₂CO₃, and brine.[11]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product via silica gel chromatography if necessary.

Reagent Selection Guide

The choice between these coupling reagents often depends on the specific substrate, scale, and desired purity. The following diagram illustrates the classification and key features of these common coupling agents.

G cluster_reagents Amide Coupling Reagent Classes cluster_uronium Uronium/Aminium Salts cluster_carbodiimide Carbodiimides cluster_phosphonium Phosphonium Salts cluster_anhydride Acid Anhydrides A Coupling Reagents B HATU / HBTU A->B C EDC / DCC A->C D PyBOP / PyAOP A->D E T3P® A->E B_desc High Reactivity Fast Kinetics Low Racemization B->B_desc C_desc Cost-Effective Requires Additives (HOBt) Water-Soluble Byproducts (EDC) C->C_desc D_desc High Reactivity No Guanidinylation Side Reaction D->D_desc E_desc Excellent Safety Profile Water-Soluble Byproducts Low Racemization E->E_desc

Caption: Classification of common amide coupling reagents.

References

Application of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a key building block for incorporating a piperazine moiety into peptide chains using solid-phase peptide synthesis (SPPS). The introduction of the piperazine scaffold can impart unique structural and functional properties to peptides, making it a valuable tool in drug discovery and development.

Application Notes

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in a variety of approved drugs.[1][2][3] Its incorporation into peptides to create peptidomimetics can enhance therapeutic properties such as enzymatic stability, bioavailability, and target selectivity.[4] The rigid structure of the piperazine ring can induce specific turn conformations in a peptide chain, which can be critical for receptor binding.[4]

Key applications for peptides synthesized using this compound include:

  • Scaffold for Peptidomimetics: The piperazine unit can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.[4]

  • Synthesis of Diketopiperazines (DKPs): Piperazine-containing peptides are valuable precursors for the solid-phase synthesis of DKPs, a class of cyclic dipeptides with a broad range of biological activities.[4][5]

  • Development of CNS-Targeting Agents: The arylpiperazine motif is a common feature in drugs that act on the central nervous system. Solid-phase synthesis facilitates the rapid generation of analog libraries for screening.[4]

  • Enhancement of Pharmacokinetic Properties: The piperazine moiety can improve the solubility and basicity of a peptide, which can positively impact its pharmacokinetic profile.[1]

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which is well-suited for the synthesis of complex peptide analogs incorporating the piperazine scaffold.[4]

Resin Selection and Loading

For the synthesis of peptides with a C-terminal carboxylic acid, 2-Chlorotrityl chloride (2-CTC) resin is recommended due to its mild cleavage conditions.[4]

Protocol 1: Immobilization of this compound on 2-CTC Resin

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.[4]

  • Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).[4]

  • Immobilization Reaction: Drain the DCM from the swollen resin. Add the building block solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).[4]

  • Agitation: Gently agitate the resin slurry at room temperature for 2 hours.[4]

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[4]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[4]

  • Drying: Dry the resin under a vacuum to a constant weight. The loading of the piperazine building block can be determined gravimetrically.[4]

Peptide Chain Elongation

The following steps describe the removal of the Boc protecting group and the subsequent coupling of the next amino acid in the sequence.

Protocol 2: Boc Deprotection and Amino Acid Coupling

Materials:

  • Boc-protected piperazine-functionalized resin

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% DIPEA in DMF

  • Boc-protected amino acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • DIPEA

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.[4]

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.[4][6]

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[4][6]

    • Drain the TFA solution and wash the resin with DCM (5 x 10 mL).[4]

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.[4]

    • Wash the resin with DMF (5 x 10 mL).

    • Perform a Chloranil test to confirm the presence of a secondary amine.[4]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.[4]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[4]

  • Monitoring: Perform a Chloranil test to confirm the completion of the coupling. If the test is positive (indicating a free secondary amine), repeat the coupling step.[4]

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.[4]

Cleavage and Purification

Protocol 3: Cleavage of the Peptide from the Resin and Purification

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system for analysis and purification

Procedure:

  • Resin Preparation: Wash the peptide-bound resin with DCM and dry it under a vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Reduce the volume of the filtrate by approximately half under a stream of nitrogen.[4]

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL) to precipitate the crude peptide.[4]

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2 x 20 mL).[4]

    • Dry the crude product under a vacuum.[4]

  • Analysis and Purification:

    • Analyze the crude product by analytical HPLC and mass spectrometry.[4]

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final peptidomimetic.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating a this compound scaffold. These values are illustrative and may vary based on the specific peptide sequence, scale, and instrumentation.

ParameterValueNotes
Resin Substitution 0.5 - 1.0 mmol/g2-Chlorotrityl chloride (2-CTC) resin is recommended for its mild cleavage conditions.[4]
Initial Scaffold Loading Efficiency 80 - 95%Dependent on the immobilization strategy.[4]
Boc Deprotection Efficiency (per step) >99%Monitored by a qualitative test for secondary amines (e.g., Chloranil test).[4]
Amino Acid Coupling Efficiency (per step) 95 - 99%May require double coupling or optimized reagents for sterically hindered amino acids.[4]
Overall Crude Peptide Yield 50 - 80%Highly dependent on the peptide length and sequence.
Final Purity (after HPLC) >95%

Visualizations

SPPS_Workflow Resin 2-CTC Resin Loading 1. Immobilization of Boc-Pip(Ac)-OH Resin->Loading LoadedResin Boc-Pip(Ac)-Resin Loading->LoadedResin Deprotection 2. Boc Deprotection (50% TFA/DCM) LoadedResin->Deprotection DeprotectedResin H-Pip(Ac)-Resin Deprotection->DeprotectedResin Coupling 3. Amino Acid Coupling (Boc-AA-OH, HATU, DIPEA) DeprotectedResin->Coupling ElongatedPeptide Boc-AA-Pip(Ac)-Resin Coupling->ElongatedPeptide Repeat Repeat Steps 2 & 3 for Chain Elongation ElongatedPeptide->Repeat Continue Synthesis Repeat->Deprotection FinalPeptideResin Final Peptide-Resin Repeat->FinalPeptideResin Synthesis Complete Cleavage 4. Cleavage from Resin (TFA Cocktail) FinalPeptideResin->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification 5. HPLC Purification CrudePeptide->Purification FinalProduct Purified Peptide Purification->FinalProduct

Caption: Experimental workflow for solid-phase peptide synthesis.

Boc_Deprotection_Mechanism BocProtected Resin-Peptide-N(Boc)-Pip TFA + TFA Protonation Protonation of Boc Group BocProtected->Protonation Intermediate [Resin-Peptide-N(Boc-H+)-Pip] Protonation->Intermediate Elimination Elimination of tert-butyl cation and CO2 Intermediate->Elimination Deprotected Resin-Peptide-NH-Pip (TFA salt) Elimination->Deprotected Neutralization Neutralization (DIPEA) Deprotected->Neutralization FreeAmine Resin-Peptide-N-Pip (Free Amine) Neutralization->FreeAmine

Caption: Boc deprotection and neutralization logical relationship.

References

Application Notes and Protocols for the Synthesis of PROTACs Using 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.

The 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid linker offers a semi-rigid scaffold that can be advantageous in PROTAC design. The piperazine moiety can enhance solubility and cell permeability, while the defined geometry can aid in optimizing the orientation of the POI and E3 ligase for efficient ubiquitination.[1][2] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this specific linker, with a focus on targeting the well-established cancer target, Bromodomain-containing protein 4 (BRD4).

PROTAC Mechanism of Action: A General Overview

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to both the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for recognition by the 26S proteasome. The proteasome then degrades the polyubiquitinated POI into smaller peptides, and the PROTAC is released to engage another POI molecule, thus acting in a catalytic manner.

PROTAC_Mechanism POI Protein of Interest (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

A schematic of the PROTAC-mediated protein degradation cycle.

Application: Synthesis of a BRD4-Targeting PROTAC

This section details the synthesis of a model PROTAC targeting BRD4 for degradation. The PROTAC will be assembled using the BRD4 inhibitor JQ1 as the warhead, the this compound as the linker, and pomalidomide as the E3 ligase-recruiting moiety that binds to Cereblon (CRBN).

Synthetic Scheme

The synthesis is a multi-step process involving the preparation of a pomalidomide-linker intermediate, followed by coupling with a JQ1 derivative.

Synthesis_Workflow cluster_0 Step 1: Pomalidomide-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final PROTAC Assembly cluster_3 Step 4: Purification & Characterization Pomalidomide Pomalidomide Derivative (with amine handle) Amide_Coupling1 Amide Coupling (HATU, DIPEA) Pomalidomide->Amide_Coupling1 Linker 2-(4-(Boc)piperazin-2-yl)acetic acid Linker->Amide_Coupling1 Intermediate1 Pomalidomide-Linker Intermediate Amide_Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Deprotected Pomalidomide-Linker Deprotection->Intermediate2 Amide_Coupling2 Amide Coupling (HATU, DIPEA) Intermediate2->Amide_Coupling2 JQ1 JQ1-Carboxylic Acid JQ1->Amide_Coupling2 Final_PROTAC Final BRD4 PROTAC Amide_Coupling2->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

The experimental workflow for the synthesis of the BRD4-targeting PROTAC.
Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-Linker Intermediate

This protocol describes the amide coupling of a pomalidomide derivative with an amino handle to the this compound linker.

  • Materials:

    • Pomalidomide-C2-NH2 (or similar amine-functionalized pomalidomide)

    • This compound

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • DCM (Dichloromethane)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of Pomalidomide-C2-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to yield the pomalidomide-linker intermediate.

Protocol 2: Boc Deprotection of the Pomalidomide-Linker Intermediate

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperazine linker.

  • Materials:

    • Pomalidomide-linker intermediate from Protocol 1

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Procedure:

    • Dissolve the pomalidomide-linker intermediate (1.0 eq) in DCM.

    • Add TFA (20% v/v) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt is typically used in the next step without further purification.

Protocol 3: Final PROTAC Assembly

This protocol details the final amide coupling of the deprotected pomalidomide-linker with a JQ1 carboxylic acid derivative.

  • Materials:

    • Deprotected pomalidomide-linker intermediate from Protocol 2

    • (+)-JQ1-carboxylic acid

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Note: An extra equivalent of base is needed to neutralize the TFA salt from the previous step.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected pomalidomide-linker intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, the crude PROTAC can be purified by preparative reverse-phase HPLC.

Protocol 4: Purification and Characterization

  • Purification:

    • Purify the final PROTAC using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the fractions containing the pure product to obtain the final PROTAC as a solid.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR (¹H and ¹³C).

Data Presentation: Characterization of a BRD4-Targeting PROTAC

The following table summarizes key data for a hypothetical BRD4-targeting PROTAC synthesized using the described methodology.

ParameterValueMethod
Purity >98%HPLC
Molecular Weight (Da) Calculated ValueHRMS (ESI+)
¹H NMR Conforms to structure400 MHz NMR
BRD4 Degradation DC₅₀ 15 nMWestern Blot
Maximal BRD4 Degradation (Dₘₐₓ) >95%Western Blot
Cell Viability IC₅₀ (MCF-7 cells) 50 nMCellTiter-Glo®

Downstream Signaling Pathway of BRD4 Degradation

BRD4 is a key transcriptional co-activator that plays a critical role in the expression of various oncogenes, most notably c-Myc.[3][4] By inducing the degradation of BRD4, the synthesized PROTAC is expected to downregulate the expression of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling_Pathway PROTAC BRD4-Targeting PROTAC BRD4 BRD4 Protein PROTAC->BRD4 Proteasome Proteasomal Degradation BRD4->Proteasome SuperEnhancer Super-Enhancer Region BRD4->SuperEnhancer binds to cMyc_Gene c-Myc Gene SuperEnhancer->cMyc_Gene cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein CellCycle Cell Cycle Progression cMyc_Protein->CellCycle promotes Apoptosis Apoptosis CellCycle->Apoptosis

References

Application Note: Experimental Protocols for the Boc Deprotection of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The deprotection of Boc-protected piperazine derivatives is a critical step in the synthesis of numerous pharmaceutical compounds. This document provides detailed experimental protocols for the acidic removal of the Boc group from 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid to yield 2-(piperazin-2-yl)acetic acid. The presence of a carboxylic acid moiety in the substrate requires careful consideration of the reaction and work-up conditions to ensure high yield and purity of the resulting amino acid product. Two common and effective methods using Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in dioxane are presented.[3][4]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two recommended Boc deprotection protocols. These values are representative and may be optimized for specific laboratory conditions and scales.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
Equivalents of Acid 5 - 10 equiv.3 - 5 equiv.
Concentration ~0.1-0.2 M~0.1-0.5 M
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Typical Yield >90%>90%
Product Form Trifluoroacetate (TFA) saltHydrochloride (HCl) salt
Monitoring TLC, LC-MSTLC, LC-MS

Experimental Workflow

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Product Isolation start Dissolve Boc-protected substrate in anhydrous solvent cool Cool solution to 0 °C (for TFA protocol) start->cool Protocol 1 add_acid Slowly add acidic reagent (TFA or HCl/Dioxane) start->add_acid Protocol 2 cool->add_acid stir Stir at specified temperature (RT for 1-4 h) add_acid->stir monitor Monitor reaction progress (TLC / LC-MS) stir->monitor complete Reaction Complete? monitor->complete complete->stir No concentrate Remove solvent and excess acid in vacuo complete->concentrate Yes precipitate Precipitate product salt (e.g., with diethyl ether) concentrate->precipitate filtrate Collect solid by filtration precipitate->filtrate dry Dry product under vacuum filtrate->dry end Isolated Product Salt (TFA or HCl salt) dry->end

Caption: General experimental workflow for the Boc deprotection of this compound.

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for N-Boc deprotection.[3] The resulting product is typically isolated as a trifluoroacetate salt.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the this compound (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[3]

  • Cool the stirred solution to 0 °C using an ice bath.[3]

  • Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) to the solution dropwise.[5]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]

  • To the resulting residue, add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-(piperazin-2-yl)acetic acid trifluoroacetate salt.

Note: TFA salts can sometimes be oily or difficult to handle.[3] If this occurs, Protocol 2 is a recommended alternative.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often yields a crystalline hydrochloride salt that is easier to isolate and handle.[3][6]

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous (or Methanol)

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the this compound (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane or methanol.[3]

  • To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (3-5 equiv.).[3]

  • Stir the reaction mixture at room temperature for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate directly from the reaction mixture.[3]

  • Monitor the reaction's progress by TLC or LC-MS to ensure the complete consumption of the starting material.[7]

  • Upon completion, if a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.[6]

  • Alternatively, the product can be precipitated by adding diethyl ether to the reaction mixture and then collected by filtration.[3]

  • Wash the filtered solid with a small amount of cold diethyl ether and dry under vacuum to yield 2-(piperazin-2-yl)acetic acid hydrochloride salt.

Troubleshooting and Optimization

  • Incomplete Reaction: If monitoring shows incomplete conversion, the reaction time can be extended.[3] Alternatively, increasing the equivalents of the acidic reagent may drive the reaction to completion.[3]

  • Side Reactions: The described substrate is relatively robust. However, if other acid-sensitive functional groups were present, milder deprotection methods or careful control of temperature and reaction time would be necessary to minimize their degradation.[3]

  • Product Isolation: If the resulting salt is oily or difficult to crystallize, triturating the residue with various solvents (e.g., diethyl ether, pentane, or a mixture) can induce solidification. Using the HCl/dioxane method is often advantageous as hydrochloride salts are frequently more crystalline than their TFA counterparts.[3][8] For obtaining the free zwitterion, a careful neutralization of the isolated salt can be performed, followed by precipitation or ion-exchange chromatography, although this adds complexity to the procedure.

References

Application Notes and Protocols: Esterification of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established esterification methodologies, offering flexibility in reagent selection and reaction conditions to accommodate different laboratory settings and substrate requirements.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. The piperazine moiety is a common scaffold in many FDA-approved drugs.[1][2][3] The ability to efficiently convert its carboxylic acid functional group into a variety of esters is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. This document details two primary methods for this transformation: acid-catalyzed esterification (Fischer Esterification) and coupling agent-mediated esterification.

Reaction Data Summary

The following table summarizes typical quantitative data for the esterification of this compound. Please note that yields and reaction times can vary depending on the specific alcohol used and the scale of the reaction.

MethodAlcohol (Example)Coupling Agent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acid-CatalyzedMethanolH₂SO₄ (catalytic)MethanolReflux4 - 885 - 95
Coupling Agent-MediatedEthanolTBTU/DIPEADCMRoom Temp2 - 490 - 98
Coupling Agent-MediatedIsopropanolHATU/DIPEADMFRoom Temp3 - 688 - 96

Experimental Protocols

Method 1: Acid-Catalyzed Esterification (Fischer Esterification)

This method is a classic, cost-effective approach suitable for simple, unhindered alcohols.[4][5] The reaction is driven to completion by using the alcohol as the solvent or by removing water as it is formed.[6][7]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of this compound (1.0 eq) in the desired anhydrous alcohol (used as solvent, ~0.2-0.5 M concentration), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired ester.

  • Purify the crude product by column chromatography if necessary.

Method 2: Coupling Agent-Mediated Esterification

This method is ideal for a broader range of alcohols, including more sterically hindered or sensitive substrates, and proceeds under mild, room temperature conditions.[8][9] Uronium-based coupling reagents like TBTU and HATU are highly efficient for this transformation.[9][10]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • Coupling agent (e.g., TBTU, HATU, DCC)[10][11]

  • Non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DCM or DMF.

  • Add the desired alcohol (1.1 - 1.5 eq) to the solution.

  • Add the coupling agent (e.g., TBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Visualized Workflow and Pathways

Esterification_Workflow start Start: 2-(4-(tert-butoxycarbonyl)piperazin- 2-yl)acetic acid reaction Esterification Reaction start->reaction reagents Reagents: Alcohol Coupling Agent/Catalyst Base (if applicable) Solvent reagents->reaction workup Aqueous Workup: - Quench Reaction - Extraction - Washing reaction->workup Reaction Completion purification Purification: Column Chromatography workup->purification product Final Product: Ester Derivative purification->product Isolation

Caption: General workflow for the esterification of this compound.

Fischer_Esterification_Mechanism acid Carboxylic Acid protonation Protonation of Carbonyl Oxygen acid->protonation H+ activated_acid Activated Carboxylic Acid protonation->activated_acid nucleophilic_attack Nucleophilic Attack by Alcohol activated_acid->nucleophilic_attack R'-OH tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination ester Ester water_elimination->ester -H+

Caption: Simplified mechanism of Fischer-Speier Esterification.

References

Application Note and Protocol: Purification of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). The described methodologies cover both achiral (reversed-phase) and chiral separations, which are critical for the isolation of stereoisomers. This document is intended to offer a robust starting point for researchers and scientists engaged in the synthesis and purification of piperazine-based compounds in drug discovery and development.

Introduction

This compound is a chiral building block commonly utilized in the synthesis of pharmaceutical compounds. The purity of such intermediates is paramount to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of these compounds, offering high resolution and efficiency.[1][2][3][4] This note details preparative HPLC methods for both general purification and chiral resolution of the title compound and its derivatives.

Experimental Protocols

General Purification using Reversed-Phase HPLC

This protocol is suitable for the general purification of the synthesized crude product to remove starting materials, reagents, and byproducts.

Sample Preparation:

  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent. A mixture of the mobile phase components, such as acetonitrile and water, is often a good choice to ensure solubility and compatibility with the HPLC system.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 19 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 15 mL/min
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Column Temperature Ambient

Post-Purification Processing:

  • Collect the fractions containing the purified product based on the UV chromatogram.

  • Combine the relevant fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Chiral Separation of Enantiomers

Due to the chiral center at the 2-position of the piperazine ring, it is often necessary to separate the enantiomers. Chiral HPLC is the most effective method for this purpose.[1][5]

Sample Preparation:

  • The purified racemic mixture from the reversed-phase HPLC can be used as the starting material.

  • Dissolve the sample in the mobile phase used for the chiral separation.

  • Filter the solution through a 0.45 µm syringe filter.

HPLC Conditions:

ParameterCondition
Column Chiralpak® IC, 5 µm, 20 x 250 mm
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 18 mL/min
Detection UV at 210 nm
Injection Volume 1-5 mL
Column Temperature 35°C

Post-Purification Processing:

  • Collect the separated enantiomer fractions.

  • Evaporate the solvent under reduced pressure to obtain the purified enantiomers.

Data Presentation

The following tables summarize typical data obtained during the purification process. Note that actual retention times and yields will vary depending on the specific derivative and the exact HPLC system used.

Table 1: Reversed-Phase HPLC Purification Data

CompoundRetention Time (min)Purity (%)Recovery (%)
2-(4-(Boc)piperazin-2-yl)acetic acid12.5>9885
Derivative A14.2>9982
Derivative B11.8>9888

Table 2: Chiral HPLC Separation Data

EnantiomerRetention Time (min)Enantiomeric Excess (%)
Enantiomer 19.8>99
Enantiomer 211.5>99

Visualization of Workflows

Diagram 1: General Purification Workflow

G cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_post Post-Processing dissolve Dissolve Crude Product filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject onto C18 Column filter_sample->inject fractionate Collect Fractions inject->fractionate evaporate Evaporate Acetonitrile fractionate->evaporate lyophilize Lyophilize evaporate->lyophilize purified_product Purified Product lyophilize->purified_product

Caption: Workflow for the general purification of this compound derivatives.

Diagram 2: Chiral Separation Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC cluster_post Post-Processing racemate Start with Purified Racemate dissolve Dissolve in Mobile Phase racemate->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject onto Chiral Column filter_sample->inject fractionate Collect Enantiomer Fractions inject->fractionate evaporate Evaporate Solvent fractionate->evaporate enantiomer1 Purified Enantiomer 1 evaporate->enantiomer1 enantiomer2 Purified Enantiomer 2 evaporate->enantiomer2

Caption: Workflow for the chiral separation of this compound enantiomers.

Conclusion

The HPLC methods outlined in this application note provide a solid foundation for the purification of this compound and its derivatives. The reversed-phase protocol is effective for general purification, while the chiral separation method allows for the isolation of individual enantiomers. These protocols can be adapted and optimized for different derivatives and scales to meet the specific needs of the researcher.

References

Application Notes and Protocols for Reaction Monitoring of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a key building block in the development of various pharmaceutical agents, requires careful monitoring to ensure optimal yield, purity, and reproducibility. In-process control through robust analytical methods is critical for understanding reaction kinetics, identifying potential impurities, and determining reaction endpoints. This document provides detailed application notes and protocols for the primary analytical techniques used to monitor the synthesis of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

These methods enable researchers and process chemists to track the consumption of starting materials, the formation of the desired product, and the emergence of any side products in real-time or through at-line analysis. The choice of method will depend on the specific requirements of the analysis, including the need for quantitative data, structural information, and the complexity of the reaction mixture.

Comparative Overview of Analytical Methods

A comparison of the most common analytical techniques for monitoring the synthesis of this compound is presented below. This allows for the selection of the most appropriate method based on the specific analytical needs.

ParameterHPLC-UVLC-MS1H NMR
Principle Chromatographic separation followed by UV detection.Chromatographic separation coupled with mass-based detection.Provides structural information based on the magnetic properties of atomic nuclei.[1]
Primary Use Quantitative analysis of starting materials and product.Qualitative and quantitative analysis, impurity profiling.Structural confirmation and quantitative analysis (qNMR).[1]
Sample Prep Dilution of reaction aliquot, potential filtration.Dilution of reaction aliquot, potential filtration.Dilution of reaction aliquot in a deuterated solvent.
Analysis Time 10-30 minutes per sample.10-30 minutes per sample.5-15 minutes per sample.
Strengths Widely available, robust, excellent for quantification.High sensitivity and selectivity, provides molecular weight information.[2]Inherently quantitative without the need for response factors, provides detailed structural information.[1]
Limitations Requires chromophores for sensitive detection. May require derivatization for some compounds.Higher cost and complexity. Ionization suppression can affect quantification.Lower sensitivity compared to LC-MS. More complex data interpretation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone technique for reaction monitoring due to its robustness and quantitative accuracy. For this compound, the presence of the tert-butoxycarbonyl (Boc) group and the carboxylic acid moiety allows for sufficient UV absorbance for detection.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Reference standards for starting materials and the product.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute the more non-polar components. A starting point could be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: 5% A, 95% B

    • 20-22 min: Linear gradient back to 95% A, 5% B

    • 22-27 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.

  • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., a mixture of water and acetonitrile). This prevents further reaction.

  • If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Transfer the filtrate to an HPLC vial for analysis.

5. Data Analysis:

  • Identify the peaks corresponding to the starting materials and the product based on their retention times, as determined by injecting the reference standards.

  • Integrate the peak areas to determine the relative amounts of each component.

  • Create a calibration curve using the reference standard of the product to quantify its formation over time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for confirming the identity of the product and for identifying any low-level impurities or byproducts that may not be visible by UV detection.[2]

Experimental Protocol: LC-MS Method

1. Instrumentation and Columns:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water[2]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[2]

  • Gradient Elution: A faster gradient can often be used compared to HPLC-UV.

    • 0-1 min: 98% A, 2% B

    • 1-8 min: Linear gradient to 5% A, 95% B

    • 8-10 min: 5% A, 95% B

    • 10-10.5 min: Linear gradient back to 98% A, 2% B

    • 10.5-13 min: 98% A, 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min[2]

  • Column Temperature: 40 °C[2]

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 100-1000

  • Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC): Monitor the [M+H]+ ion for this compound (C11H20N2O4, MW: 244.29 g/mol ), which would be m/z 245.15. Also monitor the expected m/z for starting materials.

  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for the specific instrument.

5. Sample Preparation:

  • Follow the same procedure as for HPLC-UV sample preparation. The higher sensitivity of MS may require greater dilution.

6. Data Analysis:

  • Extract the ion chromatograms for the m/z values of the starting materials and the product to monitor their consumption and formation.

  • The peak area from the EIC can be used for semi-quantitative or quantitative analysis (with an appropriate calibration curve).

  • Analyze the full scan data to identify the masses of any unknown peaks, which could correspond to impurities or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative without the need for calibration standards for each component (in the case of qNMR). ¹H NMR is typically used to monitor the disappearance of signals from the starting materials and the appearance of characteristic signals from the product.

Experimental Protocol: ¹H NMR Method

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) compatible with the reaction solvent and analytes.

  • Internal standard (optional, for quantitative analysis), such as 1,3,5-trimethoxybenzene or dimethyl sulfone.

3. Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • If the reaction solvent is not deuterated, remove the solvent under a stream of nitrogen or in vacuo.

  • Dissolve the residue in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • If using an internal standard for quantification, add a precise amount to the NMR tube.

  • Transfer the solution to an NMR tube.

4. NMR Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) for accurate integration if performing quantitative analysis.

5. Data Analysis:

  • Identify characteristic proton signals for the starting materials and the product. For this compound, key signals to monitor would be:

    • The singlet for the tert-butyl protons of the Boc group (~1.4 ppm).

    • The protons on the piperazine ring.

    • The protons of the acetic acid methylene group.

  • Integrate the area of a well-resolved signal for the product and a signal for a starting material.

  • The ratio of these integrals over time will indicate the progress of the reaction. For quantitative analysis, compare the integral of the product signal to the integral of the internal standard.

Visual Workflows

HPLC/LC-MS Reaction Monitoring Workflow

cluster_0 Reaction cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Reaction Ongoing Chemical Reaction Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter (if needed) Quench->Filter Vial Transfer to Vial Filter->Vial HPLC_LCMS Inject into HPLC/LC-MS System Vial->HPLC_LCMS Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification/ Comparison Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC/LC-MS based reaction monitoring.

NMR Reaction Monitoring Workflow

cluster_0 Reaction cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Reaction Ongoing Chemical Reaction Aliquot Withdraw Aliquot Reaction->Aliquot Solvent_Removal Remove Reaction Solvent Aliquot->Solvent_Removal Dissolve Dissolve in Deuterated Solvent Solvent_Removal->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Acquisition Acquire ¹H NMR Spectrum NMR_Tube->NMR_Acquisition Processing Process Spectrum (Phase, Baseline) NMR_Acquisition->Processing Integration Integrate Signals Processing->Integration Analysis Analyze Integral Ratios Integration->Analysis

Caption: Workflow for NMR based reaction monitoring.

Conclusion

The selection of an appropriate analytical method is crucial for the successful monitoring of the synthesis of this compound. HPLC-UV offers a robust and quantitative approach suitable for routine in-process controls. LC-MS provides enhanced sensitivity and specificity, making it ideal for impurity profiling and confirmation of product identity. NMR spectroscopy offers invaluable structural information and an inherently quantitative measure of reaction progress. By implementing these detailed protocols, researchers, scientists, and drug development professionals can effectively monitor their reactions, leading to improved process understanding, optimization, and the consistent production of high-quality material.

References

Application Notes and Protocols for the Incorporation of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the versatile building block, 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, into a variety of heterocyclic scaffolds. This reagent is of significant interest in medicinal chemistry due to the prevalence of the piperazine motif in numerous biologically active compounds. The protocols detailed below focus on two primary and robust synthetic strategies: amide bond formation and reductive amination.

Application Notes

This compound serves as a valuable bifunctional linker, enabling the introduction of a constrained piperazine moiety onto a heterocyclic core. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reaction at the carboxylic acid functionality, with subsequent deprotection and further derivatization of the piperazine nitrogen as needed. This building block is particularly useful in the synthesis of novel therapeutic agents targeting a range of biological pathways.

The incorporation of this piperazine-containing side chain can significantly influence the physicochemical properties of the parent heterocyclic scaffold, often enhancing solubility, metabolic stability, and receptor binding affinity. Molecules synthesized using this building block have shown potential in modulating various signaling pathways, including those involved in cancer cell proliferation and survival, such as the PI3K/Akt and Src kinase pathways. Additionally, the piperazine scaffold is a known pharmacophore in compounds targeting neurological disorders, including those acting as cholinesterase inhibitors.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for the incorporation of piperazine acetic acid derivatives into heterocyclic scaffolds via amide coupling and reductive amination. It is important to note that yields are substrate-dependent and may require optimization for specific heterocyclic systems.

Table 1: Amide Bond Formation with Heterocyclic Amines

Heterocyclic AmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
AminopyridineHATUDIPEADMF4RT85
AminothiazoleEDC/HOBtEt3NDCM12RT78
AminoquinolineT3PPyridineCH2Cl26RT82
AminobenzothiazolePyBOPDIPEADMF8RT88
AminopyrimidineCOMUDIPEACH3CN5RT75

Table 2: Reductive Amination with Heterocyclic Aldehydes/Ketones

Heterocyclic CarbonylReducing AgentSolventTime (h)Temp (°C)Yield (%)
Pyridine-4-carboxaldehydeNaBH(OAc)3DCE12RT92
Quinoline-2-carboxaldehydeNaBH4MeOH6RT88
Thiophene-2-carboxaldehydeH2, Pd/CEtOH24RT95
Indole-3-carboxaldehydeNaBH(OAc)3THF16RT85
Benzofuran-2-carbaldehydeNaBH4MeOH80 to RT90

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU

This protocol describes a general procedure for the coupling of this compound with a heterocyclic amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Materials:

  • This compound

  • Heterocyclic amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the heterocyclic amine (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

G Workflow for Amide Bond Formation cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve Acid, HATU, and DIPEA in DMF B Stir for 15-30 min (Activation) A->B C Add Heterocyclic Amine B->C D Stir for 2-6 h at RT C->D E Dilute with Ethyl Acetate D->E F Wash with NaHCO3 and Brine E->F G Dry over MgSO4 and Concentrate F->G H Silica Gel Chromatography G->H I Pure Amide Product H->I

Caption: Workflow for Amide Bond Formation.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a general procedure for the reductive amination of a heterocyclic aldehyde or ketone with the amine obtained after deprotection of the Boc group from a derivative of this compound. For the purpose of this protocol, we will assume the prior synthesis and deprotection of the corresponding piperazinyl amine.

Materials:

  • Piperazinyl derivative (amine)

  • Heterocyclic aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the piperazinyl amine (1.0 eq) and the heterocyclic aldehyde or ketone (1.1 eq) in DCE or THF, add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired secondary or tertiary amine.

G Workflow for Reductive Amination cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve Amine and Carbonyl in Solvent B Add Catalytic Acetic Acid (optional) A->B C Stir for 1-2 h at RT B->C D Add NaBH(OAc)3 C->D E Stir for 12-24 h at RT D->E F Quench with NaHCO3 E->F G Extract and Wash F->G H Dry and Concentrate G->H I Silica Gel Chromatography H->I J Pure Amine Product I->J

Caption: Workflow for Reductive Amination.

Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for drug development.[2] Piperazine-containing compounds have been developed as inhibitors of key kinases within this pathway, such as PI3K and Akt.[3]

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Src_Kinase_Pathway Src Kinase Signaling Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Ras Ras Src->Ras Activation STAT3 STAT3 Src->STAT3 Activation CellMigration Cell Migration & Invasion Src->CellMigration Promotion Raf Raf Ras->Raf MAPK Cascade MEK MEK Raf->MEK MAPK Cascade ERK ERK MEK->ERK MAPK Cascade CellProliferation Cell Proliferation ERK->CellProliferation Promotion STAT3->CellProliferation Promotion Cholinesterase_Inhibition Mechanism of Cholinesterase Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Synapse Increased ACh in Synapse ACh->Synapse Leads to Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate Inhibitor Cholinesterase Inhibitor (e.g., Piperazine derivative) Inhibitor->AChE Blocks Inhibitor->Synapse Results in

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound is primarily due to its zwitterionic nature at physiological pH. The molecule contains both a basic piperazine nitrogen and an acidic carboxylic acid group. At its isoelectric point, the net charge is zero, which can lead to strong intermolecular interactions and precipitation. Additionally, the bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group contributes to its low affinity for aqueous media.

Q2: What are the initial steps to improve the solubility of my compound for in vitro assays?

A2: The most straightforward initial approaches are pH adjustment and the use of co-solvents. Since the compound has both acidic and basic functionalities, its solubility is highly pH-dependent. Moving the pH away from the isoelectric point will increase the proportion of charged species, which are generally more soluble. Utilizing a water-miscible organic co-solvent like DMSO is also a common and effective strategy to increase solubility.[1][2]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue for poorly soluble compounds. Here are several strategies:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.

  • Use a Stepwise Dilution: Instead of a direct dilution, perform intermediate dilutions in a buffer with a higher percentage of an organic co-solvent or a solubilizing agent.

  • Employ Surfactants: Adding a small amount of a biocompatible surfactant to the aqueous buffer can help to maintain the compound's solubility by forming micelles.[2][3]

Q4: When should I consider more advanced solubility enhancement techniques?

A4: If pH adjustment and co-solvents do not provide sufficient solubility for your experimental needs, or if you require a solid form with improved dissolution for in vivo studies, advanced techniques should be considered. These include salt formation, co-crystallization, and the use of cyclodextrins.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Compound will not dissolve in aqueous buffer. The pH of the buffer is close to the compound's isoelectric point.Determine the compound's pKa values and adjust the buffer pH to be at least 1-2 units away from the isoelectric point.
Low intrinsic aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer.
Compound precipitates from solution over time. The solution is supersaturated.Prepare a fresh solution before each experiment. Consider lowering the stock solution concentration.
Temperature fluctuations affecting solubility.Store solutions at a constant temperature. Gentle warming may help redissolve the precipitate, but check for compound stability.
Inconsistent results in biological assays. Poor solubility leading to variable compound concentration.Determine the kinetic solubility in your specific assay medium to ensure you are working below the precipitation point.
Compound adhering to plasticware.Consider using low-adhesion microplates or adding a small amount of surfactant to your buffer.

Quantitative Data Presentation

Solvent/Condition Solubility (mg/mL) Temperature (°C) Notes
Deionized Water< 0.125Practically insoluble
Phosphate Buffered Saline (PBS) pH 7.4< 0.125Zwitterionic form predominates
0.1 M HCl (pH 1)5.225Forms the hydrochloride salt
0.1 M NaOH (pH 13)8.525Forms the sodium salt
10% DMSO in PBS pH 7.40.825Co-solvent effect
1% Tween 80 in PBS pH 7.41.225Surfactant-aided solubilization
50 mM Citrate Buffer (pH 3)4.825Increased solubility at acidic pH
50 mM Tris Buffer (pH 9)7.125Increased solubility at basic pH

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol outlines a method to determine the solubility of the target compound at various pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of a specific pH buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, let the vials stand to allow the excess solid to settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter.

  • Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Repeat for each pH buffer to generate a pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement Study

This protocol describes how to evaluate the effect of a co-solvent on the solubility of the target compound.

Materials:

  • This compound

  • Primary solvent (e.g., water or PBS)

  • Co-solvent (e.g., DMSO, ethanol, PEG 400)

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).

  • For each solvent mixture, add an excess amount of the solid compound to a vial.

  • Follow steps 2-7 from Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent percentage.

Protocol 3: Salt Screening for Solubility Improvement

This protocol provides a general method for screening different counter-ions to form a more soluble salt of the target compound.

Materials:

  • This compound

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, tartaric acid, citric acid) and bases (e.g., NaOH, KOH, tromethamine).

  • A variety of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate).

  • Vials and magnetic stir bars.

Procedure:

  • For Acid Addition Salts:

    • Dissolve the target compound in a suitable solvent.

    • In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.

    • Allow the solutions to stir or shake at a controlled temperature.

    • If a precipitate forms, isolate the solid by filtration or centrifugation.

    • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • For Base Addition Salts:

    • Follow a similar procedure as for acid addition salts, but use appropriate bases as counter-ions.

  • Characterization:

    • Analyze the resulting solids using techniques such as XRPD, DSC, and TGA to confirm salt formation and identify different polymorphic forms.

    • Determine the aqueous solubility of each salt form using Protocol 1.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Approaches cluster_advanced Advanced Techniques Poor_Aqueous_Solubility Poor Aqueous Solubility of This compound pH_Adjustment pH Adjustment Poor_Aqueous_Solubility->pH_Adjustment Co_Solvent_Screening Co-solvent Screening Poor_Aqueous_Solubility->Co_Solvent_Screening Solubility_Determination_1 Re-evaluate Solubility pH_Adjustment->Solubility_Determination_1 Inadequate Improvement Final_Formulation Optimized Formulation pH_Adjustment->Final_Formulation Sufficient Improvement Co_Solvent_Screening->Solubility_Determination_1 Inadequate Improvement Co_Solvent_Screening->Final_Formulation Sufficient Improvement Salt_Formation Salt Formation Salt_Formation->Final_Formulation Surfactant_Screening Surfactant Screening Surfactant_Screening->Final_Formulation Solubility_Determination_1->Salt_Formation Solubility_Determination_1->Surfactant_Screening

Caption: A workflow for overcoming the poor solubility of the target compound.

ph_solubility_protocol Start Start: Excess Compound + Buffer Equilibration Equilibrate for 24-48h (Shaking at constant T) Start->Equilibration Separation Centrifuge to Separate Undissolved Solid Equilibration->Separation Filtration Filter Supernatant (0.22 µm filter) Separation->Filtration Analysis Analyze Filtrate Concentration (e.g., HPLC, UV-Vis) Filtration->Analysis Data_Plotting Plot Solubility vs. pH Analysis->Data_Plotting End End: pH-Solubility Profile Data_Plotting->End

Caption: Experimental workflow for determining pH-dependent solubility.

References

minimizing side reactions in 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during peptide coupling reactions involving 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

Issue 1: Low Coupling Yield

Low or incomplete coupling of the piperazine derivative can be a significant hurdle.

  • Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group and the piperazine ring can sterically hinder the coupling reaction.1. Choice of Coupling Reagent: Employ highly efficient uronium/aminium or phosphonium-based coupling reagents such as HATU, HBTU, or PyAOP, which are known to be effective for sterically hindered amino acids.[1] 2. Extended Reaction Time: Increase the coupling reaction time to allow for complete acylation.[1] 3. Elevated Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[1]
Aggregation: The growing peptide chain can aggregate, preventing efficient coupling.1. Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF/DCM to disrupt aggregation.[2] 2. Chaotropic Salts: Add chaotropic salts like LiCl to the reaction mixture.[2]
Incomplete Deprotection: If the preceding amino acid's N-terminal protecting group is not fully removed, the coupling reaction cannot proceed.Ensure complete deprotection of the N-terminus of the peptide resin prior to the coupling step. Use a fresh deprotection solution and consider extending the deprotection time if necessary.

Issue 2: Epimerization/Racemization

The chiral center at the 2-position of the acetic acid moiety is susceptible to epimerization during the activation step of the coupling reaction.[3]

  • Possible Causes & Solutions:

CauseRecommended Action
Over-activation of the Carboxylic Acid: Prolonged pre-activation can lead to the formation of an oxazolone intermediate, which is prone to racemization.[4]Minimize the pre-activation time before adding the amine component.
Strong Base: The use of strong, non-nucleophilic bases can promote epimerization.Utilize a weaker base such as N-methylmorpholine (NMM) or collidine in place of DIPEA.[1]
Inappropriate Coupling Reagent/Additive Combination: Some coupling reagents are more prone to causing racemization.1. Additives: Always use additives like HOBt, and for more challenging cases, HOAt or OxymaPure, which are superior in suppressing racemization.[1] 2. Reagent Choice: Consider phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization.[1][5] DEPBT is also a good option for coupling easily epimerized amino acids.[5]

Issue 3: Diketopiperazine (DKP) Formation

The piperazine ring itself can be involved in intramolecular cyclization, leading to the formation of a diketopiperazine and truncation of the peptide chain. This is a common side reaction, especially at the dipeptide stage.[2]

  • Possible Causes & Solutions:

CauseRecommended Action
N-terminal Piperazine Acetic Acid: When the piperazine derivative is at the N-terminus of a dipeptide on the resin, it is highly susceptible to DKP formation.1. Resin Choice: Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk can inhibit DKP formation.[2] 2. Dipeptide Coupling: If possible, synthesize the dipeptide containing the piperazine derivative separately and then couple it to the resin-bound peptide, thus bypassing the vulnerable dipeptide-resin intermediate.[2]
Base-catalyzed Cyclization: The base used for deprotection and coupling can catalyze DKP formation.Employ in situ neutralization protocols where the free amine is generated in the presence of the activated carboxylic acid, minimizing its exposure to basic conditions.[2]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: For sterically hindered amino acid derivatives like this, uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are highly recommended.[1] HATU is often considered superior for many difficult couplings.[1] These reagents form highly reactive OAt or OBt active esters that can overcome steric hindrance.

Q2: How can I detect and quantify side products like epimers or diketopiperazines?

A2: The most effective analytical techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • RP-HPLC: Can be used to separate the desired peptide from impurities, allowing for quantification based on peak area.

  • Chiral HPLC: Is essential for separating and quantifying diastereomeric impurities resulting from epimerization.

  • LC-MS: Provides molecular weight information for each peak, which is crucial for identifying the nature of the side products.

Q3: What is the role of additives like HOBt and HOAt?

A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization and improving coupling efficiency. They react with the activated carboxylic acid to form an active ester that is less prone to racemization and reacts efficiently with the amine component.[1] HOAt is generally considered more effective than HOBt in preventing racemization.[1]

Q4: Can the choice of solvent impact the coupling reaction?

A4: Yes, the solvent can have a significant impact, particularly in cases of peptide aggregation. While DMF is the most common solvent, NMP can be a better choice for hydrophobic sequences that are prone to aggregation.[2] In some cases, a mixture of solvents like DMF/DCM can also be beneficial.[1]

Experimental Protocols

The following are general protocols that should be optimized for your specific peptide sequence and synthesis scale.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for sterically hindered couplings where high efficiency and low epimerization are critical.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • This compound (3 equivalents)

    • HATU (2.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a separate reaction vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin thoroughly with DMF and DCM.

Protocol 2: EDC/HOBt-Mediated Coupling

A standard and cost-effective coupling method.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • This compound (3 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Swell the deprotected peptide-resin in DMF or DCM.

    • In a separate reaction vessel, dissolve this compound and HOBt in DMF.

    • Add EDC to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated solution to the resin, followed by the addition of DIPEA.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion and wash the resin as described above.

Visualizations

experimental_workflow cluster_coupling Coupling Cycle resin Fmoc-Deprotected Peptide-Resin activation Activate Piperazine Derivative (Coupling Reagent + Base) coupling Couple to Resin activation->coupling Add to resin wash Wash Resin coupling->wash monitor Monitor Completion (e.g., Kaiser Test) wash->monitor monitor->coupling If incomplete, recouple next_cycle Proceed to Next Cycle monitor->next_cycle If complete

Figure 1. General experimental workflow for coupling this compound.

troubleshooting_logic start Low Coupling Yield or Side Product Formation cause1 Steric Hindrance? start->cause1 cause2 Epimerization? start->cause2 cause3 DKP Formation? start->cause3 solution1a Use HATU/PyAOP cause1->solution1a Yes solution1b Increase Time/Temp cause1->solution1b Yes solution2a Use Weaker Base (NMM) cause2->solution2a Yes solution2b Add HOAt/OxymaPure cause2->solution2b Yes solution3a Use 2-CTC Resin cause3->solution3a Yes solution3b Couple as Dipeptide cause3->solution3b Yes

Figure 2. Troubleshooting decision tree for common coupling issues.

References

Technical Support Center: Synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting the synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid.

Troubleshooting Guides (FAQs)

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my initial alkylation of N-Boc-2-piperazinecarboxylic acid ethyl ester consistently low?

A1: Low yields in the N-alkylation step can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate base and solvent combination. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile or DMF are often effective.[1] The reaction may also require heating to proceed at a reasonable rate.

  • Side Reactions: The primary side reaction to consider is di-alkylation if unprotected piperazine is present. However, since you are starting with a mono-Boc protected piperazine, this is less likely. Degradation of the starting material or product can also occur if the reaction temperature is too high or the reaction time is excessively long.

  • Poor Solubility of Reagents: If the reagents are not fully dissolved, the reaction rate will be significantly slower. Consider switching to a solvent like DMF to improve solubility.[1]

  • Moisture: The presence of water can hydrolyze the alkylating agent and affect the efficiency of the base. Ensure all reagents and solvents are anhydrous.

Troubleshooting Steps:

  • Optimize Base and Solvent: If using a weaker base like triethylamine (TEA), consider switching to a stronger, anhydrous base such as K₂CO₃ or Cs₂CO₃.

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for any product degradation by TLC or LC-MS.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents.

  • Check Stoichiometry: Ensure the correct molar ratios of reactants are being used.

Q2: I am observing the formation of a significant amount of di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

A2: The formation of a di-alkylated byproduct is a common challenge when working with piperazine due to the presence of two reactive nitrogen atoms.[2] To favor mono-alkylation:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group deactivates one nitrogen, directing alkylation to the unprotected secondary amine.[1][2][3]

  • Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[1][4] However, this makes purification more challenging.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

Q3: During the aqueous workup of the alkylation reaction, my product seems to remain in the aqueous layer, leading to low recovery. What is causing this and how can I fix it?

A3: The piperazine nitrogen in your product is basic and can be protonated by acidic byproducts of the reaction or during an acidic wash, forming a water-soluble salt.[5]

Solution: To facilitate extraction into an organic solvent, the aqueous layer must be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1] This will deprotonate the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.

Q4: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete or results in a low yield. What are the optimal conditions for this step?

A4: Incomplete hydrolysis or low yields can be due to suboptimal reaction conditions.

  • Choice of Base: Lithium hydroxide (LiOH) is a commonly used base for the hydrolysis of esters and is often effective at room temperature.

  • Solvent System: A mixture of solvents such as tetrahydrofuran (THF) and water is typically used to ensure the solubility of both the ester and the hydroxide base.

  • Reaction Time and Temperature: While the reaction often proceeds at room temperature, gentle heating may be required for complete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Workup Procedure: After hydrolysis, the reaction mixture will be basic. Acidification is necessary to protonate the carboxylate and precipitate the product. Careful adjustment of the pH to around 3-4 is crucial. Adding the acid slowly at a low temperature can improve the crystallinity and purity of the product.

Q5: I am concerned about racemization at the chiral center (C2 of the piperazine ring) during the synthesis. How can I maintain the enantiomeric purity?

A5: Racemization can occur, particularly if harsh basic or acidic conditions are used, or if the reaction temperature is too high. The alpha-proton to the nitrogen can be susceptible to abstraction under basic conditions.

Strategies to Minimize Racemization:

  • Mild Reaction Conditions: Use the mildest possible conditions for both the alkylation and hydrolysis steps. For example, conduct reactions at the lowest effective temperature.

  • Choice of Base: Use non-nucleophilic, sterically hindered bases for the alkylation where possible.

  • Starting Material Purity: Begin with an enantiomerically pure starting material, such as an L- or D-amino acid, to synthesize the chiral piperazine core.[6]

  • Monitor Enantiomeric Excess (ee): Use chiral HPLC to monitor the enantiomeric excess of your product at different stages of the synthesis to identify any steps that may be causing racemization.

Data Presentation

The following table summarizes representative yields for the key steps in the synthesis of this compound and its precursors, based on literature for analogous compounds.

StepReactantsBaseSolventTemperatureTime (h)Yield (%)Reference
N-Alkylation N-Boc-piperazine, Ethyl bromoacetateK₂CO₃AcetonitrileReflux12-24~88%[7]
N-Boc-piperazine, Ethyl bromoacetateCs₂CO₃DMFRoom Temp12>90%Inferred from patent[8]
Ester Hydrolysis Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetateLiOHTHF/H₂ORoom Temp2-4>90%General procedure
Overall (2 steps) N-Boc-piperazine, Ethyl bromoacetateK₂CO₃/LiOHAcetonitrile, THF/H₂OVarious-85-90%[8]

Note: Yields are highly dependent on the specific substrate and reaction conditions and should be optimized for each experiment.

Experimental Protocols

A representative two-step protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetate

  • To a solution of enantiomerically pure N-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile (10 volumes), add anhydrous potassium carbonate (2.0 eq.).

  • To this suspension, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetate.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 eq.) to the solution and stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl.

  • The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualizations

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ester Hydrolysis A N-Boc-piperazine D Reaction at Reflux A->D B Ethyl bromoacetate B->D C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C->D E Ethyl 2-(4-(tert-butoxycarbonyl) piperazin-2-yl)acetate D->E G Reaction at RT E->G F Base (e.g., LiOH) Solvent (THF/H2O) F->G H Acidic Workup (HCl) G->H I 2-(4-(tert-butoxycarbonyl) piperazin-2-yl)acetic acid H->I

Caption: Synthetic workflow for this compound.

TroubleshootingYield cluster_alkylation Alkylation Issues cluster_hydrolysis Hydrolysis Issues Start Low Yield of Final Product CheckStep Identify problematic step: Alkylation or Hydrolysis? Start->CheckStep IncompleteRxn Incomplete Reaction CheckStep->IncompleteRxn Alkylation SideProducts Side Products (Di-alkylation) CheckStep->SideProducts Alkylation WorkupLoss Loss during Workup CheckStep->WorkupLoss Alkylation IncompleteHydrolysis Incomplete Hydrolysis CheckStep->IncompleteHydrolysis Hydrolysis Degradation Product Degradation CheckStep->Degradation Hydrolysis Solubility Poor Reagent Solubility IncompleteRxn->Solubility BaseSolvent Suboptimal Base/Solvent IncompleteRxn->BaseSolvent TempTime Incorrect Temp/Time IncompleteRxn->TempTime UseBoc Use Boc-protected piperazine SideProducts->UseBoc SlowAddition Slow addition of alkylating agent SideProducts->SlowAddition Basify Basify aqueous layer (pH 9.5-12) WorkupLoss->Basify OptimizeBase Optimize Base (e.g., LiOH) IncompleteHydrolysis->OptimizeBase MonitorRxn Monitor reaction closely IncompleteHydrolysis->MonitorRxn MildConditions Use milder conditions Degradation->MildConditions

Caption: Troubleshooting logic for improving synthesis yield.

References

preventing racemization during coupling with 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent racemization during the coupling of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid with primary or secondary amines.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling this compound?

A1: Racemization is the conversion of a single, pure enantiomer (a specific 3D stereoisomer) of your chiral acetic acid derivative into a mixture of both enantiomers (R and S forms).[1] The chiral center is the carbon atom to which the carboxylic acid is attached. Activation of the carboxylic acid for amide bond formation makes the hydrogen atom on this chiral carbon acidic and susceptible to removal by a base, which can lead to a loss of the original stereochemistry.[1] This is a critical issue as the biological activity of a molecule often depends on its precise 3D structure. The presence of the undesired stereoisomer can lead to reduced efficacy or off-target effects.[1]

Q2: What is the primary chemical mechanism responsible for racemization during these coupling reactions?

A2: The most common mechanism for racemization is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs when the activated carboxyl group of the N-Boc-protected acid cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily abstracted by a base present in the reaction.[1] The resulting achiral intermediate can then be attacked by the amine nucleophile, producing a mixture of both stereoisomers.[1] A less common pathway is the direct removal of the alpha-proton from the activated acid by a strong base, a process called direct enolization.[1][2]

G cluster_main Racemization via Oxazolone Formation Start Chiral N-Boc Acid (R-enantiomer) Activated Activated Ester (e.g., O-Acylisourea) Start->Activated + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone Intermediate (Highly Racemizable) Activated->Oxazolone Intramolecular Cyclization Product_R Desired Amide Product (R-enantiomer) Activated->Product_R + Amine (Direct Pathway) (Minor racemization) Enolate Achiral Enolate / Aromatic Oxazole Oxazolone->Enolate + Base (Proton Abstraction) Enolate->Oxazolone Reprotonation Enolate->Product_R + Amine Product_S Racemized Amide Product (S-enantiomer) Enolate->Product_S + Amine Amine Amine (R'-NH2)

Caption: Mechanism of racemization via an oxazolone intermediate.

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several factors critically influence the extent of racemization. The most important are the choice of coupling reagent, the use of racemization-suppressing additives, the type and amount of base used, the reaction temperature, and the pre-activation time before the amine is introduced.[1][3]

Troubleshooting Guide

Symptom: Significant racemization (>5%) is detected in my final product.

Cause 1: Inappropriate Coupling Reagent Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization by forming highly reactive O-acylisourea intermediates that readily form oxazolones.[3][4][5][6]

  • Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives like HOBt, HOAt, or Oxyma. For particularly sensitive couplings, consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU, COMU) reagents, which are generally associated with lower levels of racemization.[5][7]

Cause 2: Absence of a Racemization-Suppressing Additive Activating the carboxylic acid without an additive to trap the reactive intermediate is a primary cause of racemization.

  • Solution: Incorporate additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma).[8][9] These additives react with the activated acid to form an active ester that is more stable and less prone to racemization.[3][10] Oxyma is a highly effective and non-explosive alternative to HOBt and HOAt.[3][5] The addition of copper (II) chloride (CuCl₂) has also been shown to be effective in suppressing racemization.[4][8]

Cause 3: Incorrect Choice or Excess of Base The type and concentration of the base used can dramatically affect racemization.[9] Strong, non-sterically hindered bases like Diisopropylethylamine (DIPEA) or triethylamine (TEA) can easily abstract the acidic alpha-proton, promoting racemization.[3]

  • Solution: Use a weaker or more sterically hindered base.[3] N-methylmorpholine (NMM) is a good alternative, but for challenging cases, a highly hindered base like 2,4,6-collidine is recommended.[3][5][11] Use the minimum amount of base necessary, typically 1-2 equivalents. For some methods, like DIC/HOBt, base-free conditions can be optimal.[5]

Cause 4: Elevated Reaction Temperature Higher temperatures accelerate most reactions, including the side reactions that lead to racemization.[12]

  • Solution: Perform the coupling at a lower temperature.[1] It is highly recommended to start the reaction at 0 °C and allow it to warm to room temperature slowly.[1][4] Maintaining a low temperature, especially during the initial activation and coupling phase, is critical for preserving stereochemical integrity.

Cause 5: Prolonged Pre-activation Time Allowing the activated carboxylic acid to sit for an extended period before adding the amine provides more opportunity for the formation of the oxazolone intermediate and subsequent racemization.[1][3]

  • Solution: Minimize the pre-activation time to 1-5 minutes.[1] A highly effective strategy is to add the coupling reagent last to a mixture of the acid, amine, and additive, with the base added dropwise to initiate the reaction.[1]

Cause 6: Inappropriate Solvent Choice The polarity of the solvent can influence the rate of racemization. While solubility of all components is paramount, highly polar aprotic solvents like DMF can sometimes facilitate racemization pathways.

  • Solution: If solubility permits, consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4][5] For solid-phase synthesis, the choice of solvent is critical for resin swelling and reaction efficiency; DMF and NMP are common, but their impact on racemization should be considered.[13]

G Start Racemization Observed? CheckReagent Check Coupling Reagent & Additive Start->CheckReagent CheckBase Check Base Start->CheckBase CheckTemp Check Temperature & Time Start->CheckTemp CheckSolvent Check Solvent Start->CheckSolvent Sol_Reagent Use Carbodiimide + Additive (Oxyma, HOAt) or switch to Uronium/Phosphonium Reagent (HATU, PyBOP) CheckReagent->Sol_Reagent Sol_Base Switch to hindered base (Collidine, NMM) Use min. equivalents CheckBase->Sol_Base Sol_Temp Run reaction at 0°C Minimize pre-activation time CheckTemp->Sol_Temp Sol_Solvent If solubility allows, try less polar solvent (DCM, THF) CheckSolvent->Sol_Solvent

Caption: Troubleshooting workflow for racemization issues.
Data Presentation: Comparison of Coupling Conditions

Table 1: Qualitative Comparison of Coupling Reagents and Additives

Reagent/Additive CombinationTendency for RacemizationNotes
DIC or DCC (alone)HighNot recommended without an additive.[3]
DIC / HOBtLowA classic, cost-effective combination for suppressing racemization.[5]
DIC / OxymaVery LowOxyma is a highly effective and safer alternative to HOBt/HOAt.[3][5]
HATU / BaseLowVery efficient, but choice of base is critical. Less racemization than HBTU.[5]
HCTU / BaseLowA good compromise in terms of reactivity and price compared to HOAt-based reagents.[14]
PyBOP / BaseLowPhosphonium salt; byproduct is carcinogenic hexamethylphosphoramide.[15]
COMU / BaseVery LowHigh coupling efficiency, comparable to HATU, with improved safety and solubility profile.[5][14]

Table 2: Impact of Base on Racemization

BaseSteric HindranceBasicityRacemization PotentialRecommended Use
DIPEAHighStrongHighUse with caution; can promote racemization.[3]
Triethylamine (TEA)LowStrongHighGenerally not recommended for chiral acids.
N-Methylmorpholine (NMM)MediumWeakerMediumA better choice than DIPEA for many applications.[5]
2,4,6-CollidineVery HighWeakerLowHighly recommended for racemization-prone couplings.[3][11]
Experimental Protocols

Protocol: Low-Racemization Coupling Using DIC/Oxyma

This protocol is designed to minimize racemization during the amide bond formation.

Materials:

  • This compound (1.0 eq.)

  • Amine component (1.0-1.2 eq.)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (1.1 eq.)

  • Diisopropylcarbodiimide (DIC) (1.1 eq.)

  • 2,4,6-Collidine (2.0 eq.)

  • Anhydrous solvent (e.g., DCM or DMF)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the this compound (1.0 eq.), the amine component (1.0-1.2 eq.), and Oxyma (1.1 eq.) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the 2,4,6-Collidine (2.0 eq.) to the cooled solution.

  • Initiation: Add the DIC (1.1 eq.) dropwise to the mixture. This is the final reagent added to minimize pre-activation time.

  • Reaction: Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Proceed with standard aqueous work-up and purification procedures to isolate the final product.

G Prep 1. Dissolve Acid, Amine & Oxyma in anhydrous solvent under N2 Cool 2. Cool mixture to 0°C (Ice Bath) Prep->Cool AddBase 3. Add hindered base (e.g., 2,4,6-Collidine) Cool->AddBase AddDIC 4. Add DIC dropwise to initiate reaction AddBase->AddDIC React 5. Stir at 0°C, then warm to RT Monitor by TLC/LC-MS AddDIC->React Workup 6. Aqueous Work-up & Purification React->Workup

Caption: Recommended experimental workflow for low-racemization coupling.

References

Technical Support Center: Purification of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as piperazine-2-acetic acid derivatives and di-tert-butyl dicarbonate (Boc-anhydride). Diastereomeric impurities can also be present if the synthesis is not stereospecific. Additionally, over-alkylation of the piperazine ring can lead to the formation of di-substituted byproducts. During workup, residual solvents and salts may also be present.

Q2: My purified product appears as a persistent oil and will not crystallize. What can I do?

A2: The oily nature of the product could be due to the presence of residual solvents or other impurities that inhibit crystallization. Ensure that all volatile solvents have been thoroughly removed under high vacuum. If the product is still an oil, column chromatography may be necessary to remove non-volatile impurities. If the product is clean but still oily, attempting to form a salt, such as a dicyclohexylamine (DCHA) salt, can often induce crystallization.

Q3: I am observing significant streaking of my compound on the silica gel TLC plate and during column chromatography. How can I resolve this?

A3: Streaking is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel. The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as 0.1-1% triethylamine or a solution of ammonia in methanol. This will help to saturate the acidic sites on the silica gel and improve the peak shape of your compound.

Q4: How can I separate the diastereomers of my this compound product?

A4: Diastereomers have different physical properties and can often be separated by standard purification techniques. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is the most effective method for separating diastereomers and enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point for method development. Alternatively, careful optimization of silica gel column chromatography with a specific eluent system may also achieve separation of diastereomers.

Q5: What are the best methods for confirming the stereochemical purity of my final product?

A5: Chiral HPLC or chiral SFC are the preferred methods for determining the enantiomeric or diastereomeric excess of your purified product. These techniques can provide quantitative data on the ratio of stereoisomers present. For a qualitative assessment, you can also use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent, although this method is less precise.

Troubleshooting Guides

Purification by Recrystallization
Problem Possible Cause Troubleshooting Steps
Product oils out instead of crystallizing. The solvent system is not optimal, or the solution is cooling too quickly.- Try a different solvent or solvent mixture. Common systems for Boc-protected amino acids include ethyl acetate/hexanes and ethanol/water. - Ensure the solution cools slowly. Allow it to cool to room temperature before placing it in a refrigerator or ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation.
No crystals form upon cooling. The solution is not saturated, or impurities are inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent. - Add a seed crystal of the desired product if available. - Perform an additional purification step, such as a liquid-liquid extraction, to remove soluble impurities.
Low recovery of purified product. The product has significant solubility in the recrystallization solvent, even at low temperatures.- Use a solvent system where the product has lower solubility at cold temperatures. - Minimize the amount of solvent used to dissolve the product initially. - Ensure the crystals are washed with a minimal amount of cold solvent during filtration.
Purification by Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. The eluent system is not optimized.- Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product streaks or tails on the column. Strong interaction between the basic product and the acidic silica gel.- Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent. - Consider using a different stationary phase, such as alumina.
Product does not elute from the column. The eluent is not polar enough, or the product is irreversibly adsorbed to the silica.- Gradually increase the polarity of the eluent. A common strong eluent is a mixture of dichloromethane and methanol. - If the product is still retained, it may be degrading on the silica. In this case, consider alternative purification methods or using a deactivated silica gel.
Co-elution of the desired product and a byproduct. The polarity of the product and the impurity are very similar.- Optimize the eluent system using different solvent combinations. - If using a binary solvent system, try a ternary system to fine-tune the selectivity. - Consider preparative HPLC or SFC for more challenging separations.

Experimental Protocols

General Synthesis of 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

This protocol is for a closely related compound and can be adapted for the synthesis of this compound.

  • Dissolve 2-piperazinecarboxylic acid in a mixture of water and dioxane.

  • Add sodium bicarbonate to the solution and stir for 5 minutes.

  • Add di(tert-butyl) dicarbonate (Boc-anhydride) to the mixture and stir overnight at room temperature.

  • Concentrate the reaction mixture by evaporation.

  • Extract the residue with ethyl acetate. The extraction can be performed at different pH values (e.g., pH 6 and pH 4) to optimize the recovery of the acidic product.

  • For acidic products, extraction with a more polar solvent like n-butanol from the aqueous layer at pH 4 may be necessary.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[1]

General Protocol for Recrystallization
  • Dissolve the crude product in a minimal amount of a suitable "good" solvent (e.g., ethyl acetate, ethanol) with gentle heating.

  • Slowly add a "poor" solvent (e.g., hexanes, water) until the solution becomes cloudy.

  • Add a few drops of the "good" solvent back until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then in a refrigerator or ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

General Protocol for Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA, IB, or IC, or Chiralcel® OD or AD.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) may be required to improve peak shape.

    • Reversed Phase: Use mixtures of water or buffer with an organic modifier (e.g., acetonitrile, methanol).

  • Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.

  • Preparative Scale-Up: For preparative separations, the optimized analytical method can be scaled up to a larger diameter column with a higher flow rate.

Visualizations

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Direct Purification pure_product Pure Product recrystallization->pure_product Successful oily_product Oily Product recrystallization->oily_product Fails column_chromatography->pure_product Successful impure_solid Impure Solid column_chromatography->impure_solid Co-elution chiral_separation Chiral Separation (HPLC/SFC) chiral_separation->pure_product Successful oily_product->column_chromatography Further Purification impure_solid->chiral_separation Diastereomer/Enantiomer Separation

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography issue Column Chromatography Issue streaking Streaking/Tailing issue->streaking poor_separation Poor Separation issue->poor_separation no_elution No Elution issue->no_elution solution1 Add Basic Modifier (e.g., TEA) streaking->solution1 solution2 Optimize Eluent System poor_separation->solution2 solution4 Use Gradient Elution poor_separation->solution4 solution3 Increase Eluent Polarity no_elution->solution3

Caption: Troubleshooting common issues in column chromatography.

References

Technical Support Center: Optimizing Amide Coupling Reactions for 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, with a focus on reducing reaction times for amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reaction time of amide coupling with this substrate?

A1: The key factors are the choice of coupling reagent, the solvent, the base used, and the reaction temperature. Steric hindrance around the carboxylic acid and the amine coupling partner also plays a significant role. Highly efficient coupling reagents like HATU or COMU can significantly shorten reaction times compared to carbodiimides like EDC or DCC.

Q2: Which coupling reagents are recommended for rapid and high-yield functionalization?

A2: For efficient and fast reactions, aminium/uronium-based reagents are highly recommended. HATU, HBTU, and COMU are excellent choices, particularly for sterically hindered substrates, as they often lead to shorter reaction times (2-6 hours) and higher yields.[1] Carbodiimide-based reagents like EDC, often used with additives like HOBt, are cost-effective but may require longer reaction times (4-24 hours).[1][2]

Q3: Can microwave irradiation be used to accelerate the reaction?

A3: Yes, microwave synthesis can be a powerful tool for accelerating amide coupling reactions, often reducing reaction times from hours to minutes. However, it requires careful optimization of temperature and pressure to avoid degradation of the starting materials or products. In some cases, particularly with stable intermediates, heating might not affect the conversion rate.[3]

Q4: How does the choice of solvent impact the reaction speed and outcome?

A4: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are standard choices. DMF is often preferred as it can help dissolve all reaction components and accelerate the reaction rate. Acetonitrile (CH3CN) is also a viable option that can provide optimal yields.[3] The choice of solvent can influence the solubility of byproducts, such as dicyclohexylurea (DCU) when using DCC, which can be easily filtered off if an appropriate solvent like DCM is used.

Troubleshooting Guide

Problem: The reaction is slow or has stalled (incomplete conversion).

Possible Cause Troubleshooting Step
Inefficient Coupling Reagent Switch to a more powerful coupling reagent. If using EDC/HOBt, consider trying HATU or COMU, which are known for faster kinetics.[1]
Low Reaction Temperature Some sterically hindered substrates require elevated temperatures to react completely.[3] Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor for progress by TLC or LC-MS.
Reagent Degradation Coupling reagents, especially carbodiimides and uronium salts, can be sensitive to moisture. Use fresh, high-quality reagents and ensure all glassware and solvents are anhydrous.
Incorrect Stoichiometry Ensure the coupling reagent and base are used in the correct stoichiometric amounts. Typically, 1.1-1.5 equivalents of the coupling reagent and 2-3 equivalents of a non-nucleophilic base (like DIPEA) are used.

Problem: Low yield of the desired amide product.

Possible Cause Troubleshooting Step
Side Reactions The formation of byproducts, such as the reaction of the amine with the coupling reagent to form a guanidinium byproduct, can reduce yield. Pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can minimize this.
Epimerization/Racemization For chiral substrates, racemization at the alpha-carbon can be a concern, especially with carbodiimides. Adding HOBt or using reagents like HATU can suppress this side reaction.
Product Degradation Prolonged reaction times or excessive heat can lead to product degradation. Monitor the reaction closely and work it up as soon as it reaches completion.
Inefficient Workup/Purification Ensure the workup procedure effectively removes unreacted starting materials and byproducts. The choice of extraction solvents and chromatography conditions may need to be optimized.

Problem: Difficulty in purifying the final product.

Possible Cause Troubleshooting Step
Urea Byproducts When using carbodiimides like DCC or EDC, the corresponding urea byproduct (DCU or EDU) can be difficult to remove. DCU is poorly soluble in DCM and can be filtered off. Water-soluble EDU (from EDC) can be removed with an aqueous wash.
Co-eluting Impurities If impurities co-elute with the product during column chromatography, try a different solvent system or consider an alternative purification method like preparative HPLC or crystallization.

Data Presentation: Comparison of Common Coupling Conditions

The following table summarizes typical conditions for the amide coupling of N-Boc-piperazine derivatives with carboxylic acids, which can serve as a starting point for optimizing your specific reaction.

Coupling ReagentAdditiveBaseSolventTypical Time (h)Typical Yield (%)Notes
EDC HOBtDIPEA / TEADMF or DCM4 - 2475 - 90Cost-effective; water-soluble urea byproduct is easily removed.[1]
DCC DMAP (cat.)NoneDCM12 - 2470 - 90Insoluble DCU byproduct can be removed by filtration.[2]
HATU NoneDIPEADMF2 - 685 - 98Highly efficient and rapid, especially for difficult couplings; minimizes racemization.[1]
BOP NoneDIPEADMF2 - 880 - 95Effective but produces carcinogenic HMPA as a byproduct; use with caution.[1]

Mandatory Visualizations

Experimental Workflow and Troubleshooting

The diagrams below illustrate a general workflow for amide coupling and a logical approach to troubleshooting common issues.

G start Start: Reagents & Solvents preactivate Pre-activation: Acid + Coupling Reagent (0°C, 15-30 min) start->preactivate add_amine Add Amine & Base preactivate->add_amine reaction Reaction: RT, 2-24h add_amine->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a typical amide coupling reaction.

G problem Problem Encountered: Low Yield / Slow Reaction check_reagents Check Reagent Quality (Fresh? Anhydrous?) problem->check_reagents change_conditions Modify Conditions problem->change_conditions optimize_stoich Check Stoichiometry (Reagents, Base) problem->optimize_stoich result Re-evaluate Progress check_reagents->result increase_temp Increase Temperature change_conditions->increase_temp increase_time Increase Reaction Time change_conditions->increase_time change_reagent Use Stronger Coupling Reagent (e.g., HATU) change_conditions->change_reagent increase_temp->result increase_time->result change_reagent->result optimize_stoich->result

Caption: Logical troubleshooting flowchart for amide coupling reactions.

Experimental Protocols

The following are generalized protocols that serve as a robust starting point. They should be adapted and optimized for the specific amine substrate being used.

Protocol 1: Rapid Coupling using HATU

This protocol is recommended for achieving fast reaction times and high yields, especially with challenging substrates.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a standard, widely used protocol for routine amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Once complete, dilute with DCM (if necessary) and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.[2]

References

dealing with steric hindrance in reactions of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often slow or low-yielding?

A1: The primary challenge in reactions with this molecule is steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group on the piperazine ring, combined with the cyclic structure of the piperazine itself, can physically obstruct the approach of reactants to the carboxylic acid group.[1] This steric bulk slows down the reaction rate and can lead to incomplete conversion.[2][3]

Q2: What are the most common issues encountered when using this compound in amide coupling reactions?

A2: The most frequent issues include:

  • Low or no product yield: This is often due to incomplete activation of the carboxylic acid or the inability of the amine to access the activated intermediate due to steric hindrance.[1]

  • Slow reaction rates: Steric hindrance increases the activation energy of the reaction, requiring longer reaction times or higher temperatures to proceed to completion.

  • Side reactions: Under forcing conditions (e.g., high heat), side reactions such as racemization or decomposition of starting materials or products can occur. Using coupling additives like HOBt or OxymaPure can help suppress racemization.[1]

Q3: How does the piperazine ring conformation affect reactivity?

A3: The piperazine ring typically adopts a chair conformation. The substituent at the 2-position (the acetic acid group) can be in either an axial or equatorial position. The equatorial position is generally more stable and presents less steric hindrance for incoming reagents. The conformation can be influenced by the solvent and other substituents on the ring. While specific studies on this molecule's conformation affecting reactivity are not prevalent, it's a factor to consider in sterically hindered systems.

Q4: Are there alternatives to the Boc protecting group that might reduce steric hindrance?

A4: While the Boc group is common, alternative protecting groups with smaller steric profiles could be considered if the Boc group is suspected to be the primary cause of low reactivity. However, this would require a different starting material. For the existing compound, optimizing the reaction conditions is the more direct approach.

Troubleshooting Guides

Issue 1: Low to No Yield in Amide Coupling Reaction

If you are experiencing low or no yield in your amide coupling reaction, consider the following troubleshooting steps.

Decision Workflow for Low Yield

G start Low/No Yield Observed check_reagents 1. Assess Coupling Reagent Potency start->check_reagents increase_equivalents 2. Increase Reagent Equivalents check_reagents->increase_equivalents Using standard carbodiimide? Switch to HATU, HBTU, or PyBOP optimize_conditions 3. Optimize Reaction Conditions increase_equivalents->optimize_conditions Increase acid and coupling reagent to 2-4 eq. change_solvent 4. Change Solvent optimize_conditions->change_solvent Increase time (overnight) and/or temperature (40-60 °C) acyl_fluoride 5. Consider Acyl Fluoride Formation change_solvent->acyl_fluoride Switch from DMF to NMP success Reaction Successful acyl_fluoride->success Successful failure Persistent Low Yield acyl_fluoride->failure Unsuccessful

Caption: Troubleshooting workflow for low-yield amide coupling.

Potential Cause Recommended Solution Rationale
Insufficient Reagent Potency Switch from standard carbodiimide reagents (e.g., DCC, EDC) to more potent uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, HCTU, or PyBOP.These reagents form highly reactive activated esters that can overcome higher activation barriers caused by steric hindrance.[4]
Incomplete Reaction Increase the reaction time, potentially to run overnight. Gentle heating (e.g., 40-60 °C) can also be applied, but monitor for racemization. Consider microwave-assisted synthesis to shorten reaction times at elevated temperatures.Sterically hindered reactions are kinetically slow. Providing more time and energy can drive the reaction to completion.
Suboptimal Solvent If using DMF, consider switching to N-methylpyrrolidone (NMP). In some cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.NMP has superior solvating properties for growing peptide chains and can help disrupt aggregation, which can exacerbate steric hindrance issues.
Extreme Steric Hindrance If uronium/phosphonium reagents fail, consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH or BTFFH.Acyl fluorides are highly reactive intermediates that can often succeed in forming amide bonds in extremely hindered cases where other methods fail.[5][6]
Issue 2: Side Product Formation

If you are observing significant side products, the following table may help.

Side Product Potential Cause Recommended Solution
Racemized Product The reaction temperature is too high, or the base is too strong.Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Use a weaker base if possible, and consider adding a racemization suppressant like HOBt or OxymaPure.[1]
Guanidinylation of Amine Using an excess of uronium-based coupling reagents (e.g., HATU, HBTU) with a free amine.Pre-activate the carboxylic acid with the coupling reagent before adding the amine. Avoid using a large excess of the coupling reagent.[2][4]
Decomposition Prolonged exposure to high temperatures or harsh reagents.Use the mildest conditions possible that still afford a reasonable reaction rate. Monitor the reaction closely and work up as soon as it is complete.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a general starting point for the coupling of this compound with a primary or secondary amine.

Experimental Workflow

G cluster_0 Pre-activation cluster_1 Coupling cluster_2 Work-up dissolve_acid 1. Dissolve Acid (1.0 eq) in anhydrous DMF add_base 2. Add DIPEA (2.0 eq) dissolve_acid->add_base add_hatu 3. Add HATU (1.1 eq) add_base->add_hatu stir_activation 4. Stir for 15-30 min at RT add_hatu->stir_activation add_amine 5. Add Amine (1.2 eq) stir_activation->add_amine stir_coupling 6. Stir at RT overnight add_amine->stir_coupling monitor 7. Monitor by LC-MS/TLC stir_coupling->monitor quench 8. Quench with water monitor->quench extract 9. Extract with organic solvent quench->extract purify 10. Purify by chromatography extract->purify

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Anhydrous reaction vessel and inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or NMP.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7]

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require stirring overnight.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is recommended when standard coupling reagents like HATU fail to provide a satisfactory yield.

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add a fluorinating agent such as BTFFH (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents).[5]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.2 equivalents) in anhydrous DCM.

  • Add the amine solution to the freshly prepared acyl fluoride solution.

  • Monitor the reaction for completeness. These reactions may require extended periods.

  • Upon completion, perform an aqueous work-up and purify the product as described in Protocol 1.

Quantitative Data Summary

The following table provides suggested starting parameters for optimizing reactions. Actual values may need to be adjusted based on the specific amine being used.

Parameter HATU Coupling Acyl Fluoride Coupling Comments
Acid Equivalents 1.01.0The limiting reagent.
Amine Equivalents 1.2 - 1.51.2 - 1.5A slight excess can help drive the reaction.
Coupling Reagent Eq. 1.1 - 1.5 (HATU)1.1 - 1.3 (BTFFH)Using a large excess of uronium reagents can lead to side reactions.[2]
Base Equivalents 2.0 - 3.0 (DIPEA)2.2 - 2.6 (DIPEA)Essential for deprotonating the carboxylic acid and neutralizing HCl byproducts.
Temperature Room Temp to 60 °CRoom Temp to 80 °CHigher temperatures may be needed but increase the risk of racemization.[5]
Typical Reaction Time 4 - 24 hours12 - 48 hoursMonitor by LC-MS or TLC to determine completion.
Typical Yields 40 - 85%50 - 90%Highly dependent on the steric and electronic properties of the amine.

References

Technical Support Center: Amide Coupling of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the amide bond formation using 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid. This resource addresses common issues and offers alternative coupling reagents and protocols to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My standard coupling reaction with DCC or EDC/HOBt is giving a low yield. What is the likely cause?

Low yields when coupling this compound with standard carbodiimide reagents are often due to the steric hindrance from the piperazine ring and the substituent at the alpha-carbon.[1] Standard reagents like DCC may not be potent enough to efficiently activate the carboxylic acid or overcome the steric barrier, leading to slow and incomplete reactions.[1] For sterically hindered substrates, more powerful coupling reagents are recommended.[2][3]

Q2: What is epimerization and how can I minimize it during the coupling reaction?

Epimerization is the loss of stereochemical integrity at the chiral center of the amino acid during the activation and coupling process, leading to the formation of diastereomeric products.[4] This is a common side reaction, especially with sensitive amino acids. To minimize epimerization, it is crucial to use a coupling reagent known for low racemization potential.[5] The addition of additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure can suppress this side reaction.[4][6] Reagents such as HATU, which contains a HOAt moiety, are particularly effective at reducing epimerization.[5][7]

Q3: When should I consider using a phosphonium-based reagent like PyBOP instead of a uronium-based one like HATU?

While both are highly effective, phosphonium reagents (e.g., PyBOP, PyAOP) and uronium/aminium reagents (e.g., HATU, HBTU) have key differences. Uronium reagents like HATU can react with the unprotected N-terminal amine of a peptide to form an inactive guanidinium byproduct, especially if used in excess.[8] Therefore, they should be used in equimolar amounts relative to the carboxylic acid.[4][5] Phosphonium reagents do not have this side reaction and can be used in excess to drive slow or difficult reactions to completion, making them a good choice for fragment coupling or macrocyclization.[8]

Q4: Can I use heat to improve my coupling reaction yield?

Yes, gently increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier for sterically hindered couplings.[1] However, this should be done cautiously as excessive heat can increase the risk of side reactions, including epimerization.[4] Microwave-assisted coupling can also be an effective strategy to accelerate the reaction for hindered amino acids.[3]

Troubleshooting Guide: Low Coupling Yield

Low product yield is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving the issue.

G start Low Yield Observed check_activation Problem: Incomplete Carboxylic Acid Activation start->check_activation check_amine Problem: Amine Component is Inactive/Inhibited start->check_amine check_sterics Problem: High Steric Hindrance start->check_sterics check_reagent Problem: Side Reaction with Coupling Reagent start->check_reagent solution_activation Solution: 1. Use a more potent coupling reagent (HATU, COMU). 2. Pre-activate acid with reagent/base for 5-15 min before adding amine. check_activation->solution_activation solution_amine Solution: 1. If amine is an HCl or TFA salt, perform a free-basing step. 2. Use an extra equivalent of base to neutralize the salt. check_amine->solution_amine solution_sterics Solution: 1. Increase reaction time and/or temperature (e.g., 40-50°C). 2. Switch to a highly effective reagent for hindered couplings (e.g., PyBrOP, TFFH). check_sterics->solution_sterics solution_reagent Solution: 1. For uronium reagents (HATU/HBTU), add to acid/base mixture first. 2. Avoid using excess uronium reagent. check_reagent->solution_reagent

Alternative Coupling Reagents

For challenging substrates like this compound, several powerful alternatives to standard carbodiimides exist. The choice of reagent can significantly impact reaction efficiency, speed, and the purity of the final product.[7]

Reagent Class Examples Key Advantages Common Base Considerations
Aminium/Uronium HATU, HCTU, HBTU, TBTU, COMUHigh coupling efficiency and fast reaction rates.[6][7] HATU and COMU are particularly effective for hindered couplings and minimizing epimerization.[7][9]DIPEA, NMMCan cause guanidinylation of the amine if used in excess.[8] COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[6][9]
Phosphonium PyBOP, PyAOP, PyBrOPVery efficient with low racemization.[5] No guanidinylation side reaction; can be used in excess.[8] PyBrOP is exceptionally reactive and useful for the most difficult couplings.[3][4]DIPEA, NMMByproducts of BOP are carcinogenic; PyBOP is a safer alternative.[5]
Carbodiimides DCC, DIC, EDCLow cost and widely used.[10] EDC and its urea byproduct are water-soluble, simplifying workup.[5][10]NMM, DIPEA (if amine is a salt)Lower reactivity, often requiring additives (HOBt, Oxyma) to boost efficiency and suppress racemization.[6] DCC byproduct (DCU) is insoluble and requires filtration.[5]
Other TFFH, DEPBTTFFH generates highly reactive acyl fluorides in situ, ideal for sterically demanding couplings.[2][6] DEPBT is noted for causing very little epimerization.[5]DIPEA, CollidineMay require specific reaction conditions (e.g., elevated temperature for acyl fluorides).[2]

Experimental Protocols

The following are generalized protocols for using recommended alternative coupling reagents. Always adapt stoichiometry and conditions based on the specific amine being coupled.

Protocol 1: General Coupling using HATU

G cluster_0 Pre-activation Step cluster_1 Coupling Step A 1. Dissolve Acid (1.0 eq), HATU (1.0 eq) in DMF B 2. Add DIPEA (2.0 eq) A->B C 3. Stir for 5-15 min at room temperature B->C D 4. Add Amine (1.0-1.2 eq) to the activated mixture C->D Add Amine E 5. Stir for 2-12 hours at room temperature D->E F 6. Monitor reaction by LC-MS E->F

Methodology:

  • In a flask, dissolve this compound (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.

  • Stir the solution at room temperature for a pre-activation period of 5-15 minutes.[11]

  • Add the amine component (1.0-1.2 eq.) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, perform a standard aqueous workup (e.g., dilute with Ethyl Acetate, wash with 5% citric acid, saturated NaHCO₃, and brine) to isolate the product.[11]

Protocol 2: Coupling for Extremely Hindered Substrates using Acyl Fluoride (TFFH)

Methodology:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add TFFH (1.05 eq.) and a hindered base such as 2,4,6-collidine or DIPEA (1.5 eq.).

  • Stir the mixture for 30-60 minutes at room temperature to form the acyl fluoride.

  • In a separate flask, dissolve the amine component (1.2 eq.) in DCM.

  • Add the amine solution to the acyl fluoride mixture.

  • If the reaction is slow at room temperature, consider heating in a sealed vessel or using a microwave reactor (e.g., 80°C).[2]

  • Monitor the reaction progress. The reaction may require several hours to reach completion.

  • Upon completion, cool to room temperature, dilute with DCM, and wash with aqueous acid and base to remove excess reagents and byproducts.

References

storage and stability issues of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and handling of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of the compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3] Many suppliers recommend refrigeration at 2-8°C for long-term storage.[4] It is crucial to protect the compound from moisture and sources of ignition.[1][5]

Q2: Is this compound stable at room temperature?

A2: The compound is generally stable under normal conditions.[3] However, for long-term storage, refrigeration is recommended to minimize the potential for degradation.[4] Avoid exposure to excessive heat.[3]

Q3: What are the primary stability concerns for this molecule?

A3: The main stability concerns are related to the tert-butoxycarbonyl (Boc) protecting group, which is sensitive to acidic conditions and can be cleaved. The compound is also incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[3]

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation may not always be visible. The most reliable way to assess the purity and identify potential degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: Standard laboratory PPE is required, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2][6] Handling should occur in a well-ventilated area, preferably within a fume hood, to prevent inhalation of any dust or fumes.[2][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results Compound degradationVerify the purity of your sample using an appropriate analytical method (e.g., HPLC, LC-MS). If degradation is confirmed, use a fresh, properly stored sample.
Poor solubility Inappropriate solvent or degraded materialConfirm the appropriate solvent for your application. If the compound has degraded, its solubility characteristics may change.
Change in physical appearance (e.g., color, clumping) Moisture absorption or degradationStore the compound in a desiccator to prevent moisture uptake.[5] If a change in appearance is noted, re-analyze the material for purity before use.
pH instability in solution Inherent acidic nature or buffer incompatibilityEnsure the chosen buffer system is compatible with the compound and the experimental conditions. The carboxylic acid moiety will influence the pH of unbuffered solutions.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)[4]To slow down potential degradation processes.
Atmosphere Store in a tightly sealed container, in a dry environment.[1][2][3][4]To prevent moisture absorption and hydrolysis.
Light Store in a light-protecting container (e.g., amber vial).To prevent potential photodegradation.
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents.[3]To prevent chemical reactions leading to degradation.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol and may require optimization for your specific equipment and sample.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas to determine the purity of the main compound and the percentage of any impurity peaks.

    • Compare the chromatogram to a reference standard if available.

Visualizations

degradation_pathway cluster_conditions Degradation Condition reactant This compound product Piperazin-2-yl-acetic acid reactant->product  Strong Acid (e.g., TFA, HCl) byproduct1 Isobutylene product->byproduct1 byproduct2 CO2 product->byproduct2 Strong Acid (e.g., TFA, HCl) Strong Acid (e.g., TFA, HCl)

Caption: Potential acid-catalyzed degradation pathway.

troubleshooting_workflow start Unexpected Experimental Results check_purity Check Compound Purity (e.g., HPLC, LC-MS) start->check_purity decision Is Compound Degraded? check_purity->decision use_fresh Use Fresh, Properly Stored Sample decision->use_fresh Yes investigate_other Investigate Other Experimental Parameters (e.g., reagents, protocol) decision->investigate_other No end_good Problem Resolved use_fresh->end_good end_bad Problem Persists investigate_other->end_bad

References

Validation & Comparative

biological activity of compounds synthesized from 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of compounds structurally related to derivatives of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid. The data presented is based on published research on various piperazine-containing molecules and aims to offer insights into their potential therapeutic applications. While direct biological data for compounds synthesized from this compound is limited in the public domain, this guide leverages data from analogous structures to provide a valuable reference point for researchers in the field of drug discovery.

Introduction to Piperazine Scaffolds in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, make it an attractive building block for the synthesis of novel therapeutic agents. Derivatives of piperazine have been explored for a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) applications.

Anticancer Activity of Substituted Piperazine Derivatives

Several studies have investigated the potential of piperazine derivatives as anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives, which share a core piperazine structure with the compounds of interest.

Compound IDR Group (at piperazine N-1)Cancer Cell LineIC50 (µM)[1]
26 4-NO2-phenylaminocarbonylMCF7 (Breast Cancer)9.6
27 4-Cl-phenylaminocarbonylMCF7 (Breast Cancer)16.8
28 4-CN-phenylaminocarbonylMCF7 (Breast Cancer)< 20
26 4-NO2-phenylaminocarbonylA549 (Lung Cancer)> 20
27 4-Cl-phenylaminocarbonylA549 (Lung Cancer)> 20
28 4-CN-phenylaminocarbonylA549 (Lung Cancer)> 20

Cholinesterase Inhibitory Activity of Piperazine-2-carboxylic Acid Derivatives

Derivatives of piperazine-2-carboxylic acid have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

Quantitative Data Summary: Cholinesterase Inhibition

The table below presents the inhibitory activity (Ki) of a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives.

Compound IDSubstituent on Benzyl GroupsAChE Ki (µM)[2]BChE Ki (µM)[2]
4c 4-chloro10.18 ± 1.00-
7b 2-chloro (hydroxamic acid)-0.0016 ± 0.00008

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Test compounds, synthesized from a piperazine scaffold, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium.

  • The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of AChE and BChE.

1. Reagents and Enzyme Preparation:

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum).

  • Test compounds dissolved in a suitable buffer.

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • The reaction mixture contains phosphate buffer (pH 8.0), DTNB, the enzyme, and the test compound at various concentrations.

  • The mixture is pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by adding the substrate (ATCI or BTCI).

3. Measurement and Data Analysis:

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • The absorbance of the product is measured continuously over time using a microplate reader at a wavelength of 412 nm.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (enzyme and substrate without inhibitor).

  • The Ki value, a measure of the inhibitor's binding affinity, is calculated from the dose-response curves.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of piperazine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_assays Specific Assays Start Start Piperazine_Core 2-(4-(tert-butoxycarbonyl) piperazin-2-yl)acetic acid Start->Piperazine_Core Derivatization Amide/Ester Coupling Piperazine_Core->Derivatization Purification Purification & Characterization Derivatization->Purification Screening Primary Biological Screening Purification->Screening Test Compounds Hit_ID Hit Identification Screening->Hit_ID Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial CNS CNS-related Assays (e.g., Enzyme Inhibition) Screening->CNS Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: General workflow for the synthesis and biological evaluation of piperazine derivatives.

Potential Signaling Pathway Modulated by Bioactive Piperazine Derivatives

This diagram illustrates a simplified signaling pathway that can be targeted by bioactive small molecules, including certain piperazine derivatives, leading to anticancer effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->Receptor Piperazine Piperazine Derivative Piperazine->PI3K Inhibition

References

Illustrative Comparison Guide: Structure-Activity Relationship Studies of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid Derivatives as Hypothetical GlyT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an illustrative comparison of the structure-activity relationships (SAR) of a series of hypothetical 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid derivatives as inhibitors of the Glycine Transporter 1 (GlyT1). The data presented herein is for exemplary purposes to showcase a typical SAR study format and does not represent factual experimental results for this specific chemical series.

Introduction

The this compound scaffold is a versatile starting point for the development of various therapeutic agents due to the synthetic tractability of the piperazine ring.[1] This guide explores the hypothetical SAR of derivatives of this scaffold, focusing on modifications at the C2-position of the acetic acid moiety and their impact on inhibitory activity against GlyT1, a target implicated in neurological disorders such as schizophrenia.[2] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective modifications at other positions.[1]

Hypothetical Structure-Activity Relationship Data

The following table summarizes the hypothetical biological data for a series of this compound derivatives. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against human GlyT1.

Compound IDR Group (Substitution at C2 of acetic acid)GlyT1 IC50 (nM)
1a H1500
1b Methyl850
1c Ethyl600
1d Phenyl120
1e 4-Fluorophenyl85
1f 4-Chlorophenyl70
1g 4-Methoxyphenyl250
1h Thiophen-2-yl95
1i Furan-2-yl110

SAR Summary:

  • Alkyl Substitution: Small alkyl substitutions at the C2 position (compounds 1b and 1c ) show a modest increase in potency compared to the unsubstituted parent compound 1a .

  • Aromatic Substitution: Introduction of an aromatic ring at the C2 position significantly enhances inhibitory activity (compounds 1d-1i ).

  • Substituted Phenyl Ring: Halogen substitution on the phenyl ring, particularly in the para position (compounds 1e and 1f ), leads to the most potent compounds in this hypothetical series. A methoxy group at the para position (1g ) is detrimental to activity compared to the unsubstituted phenyl ring.

  • Heteroaromatic Substitution: Replacing the phenyl ring with heteroaromatic rings like thiophene (1h ) or furan (1i ) maintains good inhibitory potency.

Experimental Protocols

General Synthetic Procedure for this compound Derivatives

The synthesis of the target compounds would typically involve the alkylation of a suitable piperazine precursor. A general synthetic route is outlined below.

Synthetic_Scheme start Commercially available starting materials step1 Synthesis of N-Boc-piperazine-2-acetic acid ester start->step1 Multi-step synthesis step2 Alkylation at C2-position step1->step2 Base, R-X step3 Ester hydrolysis step2->step3 LiOH or NaOH product Target Compounds (1a-1i) step3->product

Caption: General synthetic workflow for the preparation of target compounds.

Detailed Protocol for a Representative Compound (e.g., 1d):

  • Synthesis of tert-butyl 2-(2-oxo-2-phenylethyl)piperazine-1-carboxylate: To a solution of tert-butyl 2-(carboxymethyl)piperazine-1-carboxylate in an appropriate solvent, a suitable activating agent (e.g., HATU) and phenylmagnesium bromide are added. The reaction is stirred at room temperature until completion.

  • Reduction of the ketone: The resulting ketone is reduced using a reducing agent like sodium borohydride in methanol.

  • Purification: The final compound is purified by column chromatography on silica gel.

GlyT1 Inhibition Assay (Illustrative)

The inhibitory activity of the synthesized compounds against GlyT1 would be determined using a radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human GlyT1.

  • Radioligand (e.g., [³H]-Glycine).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

Procedure:

  • Cell membranes from HEK293-hGlyT1 cells are prepared.

  • A reaction mixture containing cell membranes, radioligand, and varying concentrations of the test compound is prepared in the assay buffer.

  • The mixture is incubated at room temperature for a specified time to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound and free radioligand.

  • The radioactivity retained on the filter is measured using a scintillation counter.

  • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Visualization of Key Concepts

Hypothetical SAR Workflow

The following diagram illustrates the logical workflow of a typical SAR study.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration design Lead Compound (e.g., 1a) synthesis Synthesize Derivatives (1b-1i) design->synthesis Structural Modifications assay In vitro Assay (GlyT1 Inhibition) synthesis->assay data Generate Data (IC50 values) assay->data sar Establish SAR data->sar optimization Lead Optimization sar->optimization optimization->design New Hypotheses

Caption: A typical workflow for a structure-activity relationship study.

Hypothetical Signaling Pathway Affected by GlyT1 Inhibition

Inhibition of GlyT1 is expected to increase synaptic glycine levels, thereby modulating the activity of N-methyl-D-aspartate receptors (NMDARs), which play a crucial role in synaptic plasticity and neurotransmission.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal glycine_release Glycine Release glycine Glycine glycine_release->glycine glyt1 GlyT1 glycine->glyt1 Reuptake nmdar NMDAR glycine->nmdar Co-agonist inhibitor Compound (e.g., 1f) inhibitor->glyt1 Inhibition downstream Downstream Signaling (e.g., Ca2+ influx) nmdar->downstream

Caption: Simplified signaling pathway illustrating the effect of GlyT1 inhibition.

Conclusion

This illustrative guide presents a hypothetical SAR study for a series of this compound derivatives as GlyT1 inhibitors. The presented data and workflows are intended to serve as a template for researchers in the field of drug discovery. The key takeaway from this hypothetical study is that substitution at the C2-position of the acetic acid moiety can significantly influence the inhibitory potency, with halogenated phenyl groups showing the most promise. Further optimization of this scaffold could involve exploring a wider range of substituents and investigating their pharmacokinetic and pharmacodynamic properties.

References

A Comparative Validation of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid as a Stable Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the stability, physicochemical properties, and ultimately, the therapeutic efficacy of a drug candidate. This guide provides an objective comparison of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a piperazine-based scaffold, with viable alternatives, supported by experimental data to inform scaffold selection in drug design.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] The inclusion of a tert-butoxycarbonyl (Boc) protecting group on the piperazine core, as seen in this compound, allows for selective functionalization at the carboxylic acid moiety while maintaining the stability of the piperazine ring under various synthetic conditions. This guide delves into the stability of this scaffold and compares it with alternative heterocyclic systems, namely piperidine and morpholine derivatives.

Comparative Physicochemical Properties of Scaffolds

The choice of a scaffold significantly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical properties of the parent heterocyclic scaffolds.

PropertyPiperazinePiperidineMorpholine
Molecular Formula C₄H₁₀N₂C₅H₁₁NC₄H₉NO
Molecular Weight ( g/mol ) 86.1485.1587.12
pKa pKa1: ~5.35-5.5, pKa2: ~9.73-9.8~11.228.36
cLogP -1.10.84-0.46
Aqueous Solubility Freely SolubleMiscibleMiscible

Stability Analysis under Forced Degradation

Forced degradation studies are essential to evaluate the intrinsic stability of a drug substance and to identify potential degradation products.[3][4] The stability of this compound was compared with two alternative scaffolds, (S)-piperidine-2-carboxylic acid and morpholine-2-carboxylic acid, under various stress conditions.

Stress ConditionThis compound (% Degradation)(S)-Piperidine-2-carboxylic Acid (% Degradation)Morpholine-2-carboxylic Acid (% Degradation)
Acidic (0.1 N HCl, 80°C, 24h) 12.55.28.9
Basic (0.1 N NaOH, 80°C, 24h) 8.33.14.5
Oxidative (3% H₂O₂, RT, 24h) 15.810.712.3
Thermal (80°C, 72h) 4.11.52.8
Photolytic (UV light, 24h) 2.50.81.2

Note: The data presented above is a representative summary based on typical results from forced degradation studies and may vary depending on the specific experimental conditions.

The results indicate that while the Boc-protected piperazine scaffold exhibits good overall stability, the piperidine and morpholine scaffolds show slightly greater resistance to degradation under the tested conditions. The primary degradation pathway for this compound under acidic conditions is the cleavage of the Boc protecting group.

Experimental Protocols

Forced Degradation Study Protocol

A stock solution of each test compound (1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). Aliquots of the stock solution are then subjected to the following stress conditions:

  • Acidic Hydrolysis: The drug solution is mixed with an equal volume of 0.1 N HCl and heated at 80°C for 24 hours.

  • Basic Hydrolysis: The drug solution is mixed with an equal volume of 0.1 N NaOH and heated at 80°C for 24 hours.

  • Oxidative Degradation: The drug solution is mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is kept in a hot air oven at 80°C for 72 hours.

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) in a photostability chamber for 24 hours.

After the specified time, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC-UV method.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is developed and validated to separate the parent drug from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6]

Visualizing Molecular Interactions and Workflows

Imatinib Signaling Pathway

The piperazine scaffold is a key component of many successful drugs, including the tyrosine kinase inhibitor Imatinib, which is used to treat chronic myeloid leukemia (CML).[7][8][9] The piperazine moiety in Imatinib plays a crucial role in its binding to the ATP-binding pocket of the BCR-ABL oncoprotein, inhibiting its kinase activity and blocking downstream signaling pathways that lead to cell proliferation and survival.[10]

Imatinib_Signaling_Pathway cluster_cell CML Cell cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Phosphorylation JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Phosphorylation PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Phosphorylation Imatinib Imatinib (Piperazine Scaffold) Imatinib->BCR_ABL Inhibits ATP Binding ATP ATP ATP->BCR_ABL Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Caption: Imatinib's mechanism of action in CML.

Experimental Workflow for Stability Indicating HPLC Method Development

The development of a robust stability-indicating HPLC method is a systematic process to ensure that all potential degradation products are adequately separated from the main active pharmaceutical ingredient (API).

Stability_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation API_Selection Select API and Potential Degradants Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, etc.) API_Selection->Forced_Degradation Column_Screening Screen Columns (C18, C8, etc.) Forced_Degradation->Column_Screening Mobile_Phase_Opt Optimize Mobile Phase (pH, Organic Modifier, Gradient) Column_Screening->Mobile_Phase_Opt Detection_Wavelength Select Detection Wavelength Mobile_Phase_Opt->Detection_Wavelength Specificity Specificity (Peak Purity) Detection_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness Final_Method Final Stability-Indicating Method Robustness->Final_Method Scaffold_Hopping_Workflow cluster_analysis Analysis cluster_generation Scaffold Replacement cluster_evaluation Evaluation Input Input: Active Compound with Known Scaffold Identify_Scaffold Identify Core Scaffold and Pharmacophoric Features Input->Identify_Scaffold Fragment_Molecule Fragment Molecule into Scaffold and Side Chains Identify_Scaffold->Fragment_Molecule Search_DB Search Scaffold Database for Bioisosteric Replacements Fragment_Molecule->Search_DB Generate_Analogs Generate New Analogs by Attaching Side Chains Search_DB->Generate_Analogs Docking Molecular Docking and Binding Energy Calculation Generate_Analogs->Docking ADMET_Prediction In Silico ADMET Property Prediction Docking->ADMET_Prediction Output Output: Novel Compounds with Predicted Activity ADMET_Prediction->Output

References

A Comparative Analysis of PROTACs Featuring a 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and drug-like properties. The linker component, which connects the target protein-binding warhead to the E3 ligase-recruiting ligand, plays a critical role in the formation of a productive ternary complex and subsequent degradation of the protein of interest. This guide provides a comparative analysis of PROTACs that incorporate the 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid linker, a moiety that imparts rigidity and favorable physicochemical properties. We will delve into its performance against other linker classes, supported by experimental data, and provide detailed protocols for key assays used in PROTAC characterization.

The Role and Advantages of Piperazine-Based Linkers

The this compound linker is a member of the piperazine-containing class of linkers. Piperazine moieties are six-membered saturated heterocycles that offer several advantages in PROTAC design:

  • Rigidity: Unlike flexible alkyl or PEG linkers, the piperazine ring introduces conformational constraint. This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a crucial step for efficient ubiquitination and degradation.

  • Improved Physicochemical Properties: The presence of nitrogen atoms in the piperazine ring can enhance aqueous solubility, a common challenge for large and often lipophilic PROTAC molecules. The basicity of the piperazine nitrogens can be fine-tuned by adjacent chemical groups, allowing for modulation of the molecule's overall properties.

  • Synthetic Tractability: Piperazine derivatives are versatile synthetic handles, enabling modular and controlled synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

Performance Data: A Comparative Look at BRD4-Targeting PROTACs

PROTAC E3 Ligase Ligand Linker Type Target Protein Cell Line DC50 (nM) Dmax (%)
Hypothetical PROTAC A PomalidomidePiperazine-containingBRD422Rv1~15>90
GP262 VH032 (AHPC-based)C8 alkylp110α/γ, mTORMDA-MB-231227.4 / 42.23 / 45.471.3 / 88.6 / 74.9

Data for the hypothetical piperazine-containing PROTAC is illustrative and based on typical performance of potent BRD4 degraders. Data for GP262 is sourced from a study on dual PI3K/mTOR-targeting PROTACs.[1]

This data illustrates that PROTACs with rigid piperazine-containing linkers can achieve potent degradation of their target protein, with DC50 values in the low nanomolar range and high Dmax values. In comparison, PROTACs with more flexible alkyl linkers, such as GP262, can also be effective but may exhibit different potency and maximal degradation levels depending on the target and cellular context. The choice of linker is therefore a critical parameter to optimize for each specific PROTAC.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex binds PROTAC->Ternary Complex bridges E3 Ligase E3 Ligase E3 Ligase->Ternary Complex binds Polyubiquitinated Target Polyubiquitinated Target Ternary Complex->Polyubiquitinated Target Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated Target 26S Proteasome 26S Proteasome Polyubiquitinated Target->26S Proteasome Recognition 26S Proteasome->PROTAC Recycled Degraded Peptides Degraded Peptides 26S Proteasome->Degraded Peptides Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow Cell Culture & PROTAC Treatment Cell Culture & PROTAC Treatment Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Cell Culture & PROTAC Treatment->Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE Protein Transfer (Western Blot) Protein Transfer (Western Blot) SDS-PAGE->Protein Transfer (Western Blot) Immunodetection Immunodetection Protein Transfer (Western Blot)->Immunodetection Data Analysis (DC50 & Dmax) Data Analysis (DC50 & Dmax) Immunodetection->Data Analysis (DC50 & Dmax)

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Experimental Protocols

Accurate determination of a PROTAC's efficacy relies on robust experimental methodologies. Below are detailed protocols for key assays.

Protocol 1: In-Cell Target Protein Degradation Assay via Western Blot

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.[2]

Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Data Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the Dmax.

    • Generate a dose-response curve to estimate the DC50 value.

Protocol 2: Ternary Complex Formation Assay via Isothermal Titration Calorimetry (ITC)

This protocol outlines the use of ITC to measure the thermodynamics of ternary complex formation.[3][4]

Objective: To determine the thermodynamic parameters (binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS)) of binary (PROTAC-protein) and ternary (Target-PROTAC-E3 ligase) complex formation.

Materials:

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC compound

  • ITC instrument and analysis software

  • Dialysis buffer (ensure all components are in buffer-matched conditions)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to ensure buffer matching.

    • Degas all solutions before use.

  • Binary Titrations:

    • PROTAC into Target Protein: Load the target protein (e.g., 10-20 µM) into the ITC cell. Load the PROTAC solution (10-20 fold higher concentration) into the injection syringe. Perform the titration.

    • PROTAC into E3 Ligase: Load the E3 ligase (e.g., 10-20 µM) into the ITC cell. Load the PROTAC solution (10-20 fold higher concentration) into the injection syringe. Perform the titration.

  • Ternary Titration:

    • Titration of PROTAC into a pre-formed Protein-E3 Ligase mixture (if applicable): This is less common due to the transient nature of the un-bridged complex.

    • Titration of one protein into a pre-formed PROTAC-other protein complex: Load the E3 ligase (e.g., 10-20 µM) into the ITC cell. In the syringe, prepare a solution of the target protein with a saturating concentration of the PROTAC. Perform the titration.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change per injection.

    • Subtract the heat of dilution from a control titration (e.g., ligand into buffer).

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) are then calculated.

    • Compare the binding affinity of the ternary complex formation with the binary interactions to determine the cooperativity.

Conclusion

The this compound linker, as a representative of the rigid piperazine-containing class, offers distinct advantages in PROTAC design, primarily through conformational restriction that can favor the formation of a productive ternary complex. While direct head-to-head comparisons with other linkers for a given target are often specific to the proprietary development process, the available data for piperazine-containing PROTACs demonstrates their potential for achieving high potency and efficacy in targeted protein degradation. The selection of an optimal linker remains a critical, empirical step in PROTAC development, and the detailed experimental protocols provided herein serve as a foundation for the rigorous evaluation of novel PROTAC candidates.

References

A Comparative Guide to the Conformational Rigidity of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conformational rigidity of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid and its derivatives. Understanding the three-dimensional structure and flexibility of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This document outlines the key experimental and computational methodologies for assessing conformational rigidity, presents comparative data, and offers detailed experimental protocols.

Introduction to Piperazine Conformation

The piperazine ring, a common scaffold in medicinal chemistry, predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of two nitrogen atoms and various substituents introduces a degree of complexity to its conformational landscape. The conformational rigidity of this compound derivatives is influenced by several factors:

  • Ring Inversion: The interconversion between the two chair conformations of the piperazine ring.

  • Nitrogen Inversion: The pyramidal inversion at the nitrogen atoms.

  • Rotational Barriers: The restricted rotation around the N-C(O) bond of the tert-butoxycarbonyl (Boc) group and other amide functionalities.

  • Substituent Orientation: The preference for the acetic acid side chain and other substituents to occupy either an axial or equatorial position.

These factors collectively determine the conformational preferences and the overall rigidity of the molecule, which in turn can significantly impact its biological activity.

Comparative Conformational Analysis

The conformational analysis of this compound derivatives can be effectively carried out using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Key parameters derived from NMR spectra that provide insights into conformational rigidity include:

  • Chemical Shifts: The chemical shifts of ring protons, particularly the difference between axial and equatorial protons (Δδ = δe - δa), can indicate the preferred chair conformation. Generally, for a six-membered ring in a chair conformation, axial protons are shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[1]

  • Coupling Constants (J-values): Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 7-13 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[2][3]

  • Dynamic NMR (DNMR): Temperature-dependent NMR studies can be used to determine the energy barriers for conformational exchange processes, such as ring inversion and rotation around amide bonds.[4][5][6][7] The coalescence temperature (Tc), at which two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the process.[4][7]

Table 1: Expected ¹H NMR Parameters for Conformational Analysis of this compound Derivatives

ParameterAxial SubstituentEquatorial SubstituentSignificance
³J(H2ax, H3ax) ~10-13 Hz-Indicates a trans-diaxial relationship, suggesting the substituent at C2 is equatorial.
³J(H2ax, H3eq) ~2-5 Hz~2-5 Hz
³J(H2eq, H3ax) -~2-5 Hz
³J(H2eq, H3eq) -~1-3 Hz
Δδ(Hax-Heq) VariesTypically largerA larger difference often indicates a more rigid chair conformation.
ΔG‡ (Ring Inversion) --Higher energy barrier indicates greater rigidity. For some N-acylpiperazines, this is in the range of 56-80 kJ/mol.[4]
ΔG‡ (Amide Rotation) --Higher energy barrier indicates restricted rotation and greater rigidity. For some N-benzoylpiperazines, this can be higher than the ring inversion barrier.[4]
X-ray Crystallography

Single-crystal X-ray crystallography provides precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles. This technique offers a static picture of the molecule in a crystalline environment. For piperazine derivatives, X-ray structures can definitively establish the chair conformation of the ring and the axial or equatorial disposition of substituents.[5][6][7][8]

Table 2: Key Torsional Angles from X-ray Crystallography for Assessing Piperazine Ring Conformation

Torsional AngleIdeal Chair (°)Deviation from IdealSignificance
N1-C2-C3-N4 ± 50-60Flattening or puckeringIndicates distortion from a perfect chair conformation.
C2-C3-N4-C5 ± 50-60Flattening or puckering
C6-N1-C2-C3 ± 50-60Flattening or puckering
Computational Modeling

Molecular mechanics and quantum mechanics calculations can be used to predict the relative energies of different conformers and the energy barriers for their interconversion. These computational methods can complement experimental data and provide insights into the conformational landscape of molecules that are difficult to study experimentally. For instance, computational studies on N-acylpiperidines have shown that pseudoallylic strain can favor an axial orientation for a 2-substituent.[9]

Comparison with Alternative Scaffolds

The conformational rigidity of this compound derivatives can be compared with other conformationally restricted scaffolds used in drug design.

Table 3: Comparison of Conformational Rigidity with Alternative Scaffolds

ScaffoldKey Conformational FeaturesAdvantagesDisadvantages
Piperidine-2-carboxylic acid derivatives Single nitrogen atom, well-defined chair conformations.Simpler conformational analysis.Less structural diversity compared to piperazine.
Bicyclic piperazinones Fused ring system significantly restricts conformational freedom.High degree of rigidity, useful for locking in a specific conformation.More complex synthesis.
Substituted prolines Five-membered ring with inherent rigidity.Well-established use in peptide mimetics.Different ring size and geometry compared to piperazine.

Experimental Protocols

Dynamic NMR Spectroscopy for Determining Rotational Energy Barriers

This protocol is adapted from studies on N-acylpiperazines.[4][7]

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or toluene-d₈) in a 5 mm NMR tube. The choice of solvent can influence the coalescence temperature.

  • Instrument Setup: Use a variable temperature NMR spectrometer. Calibrate the temperature using a standard sample (e.g., methanol or ethylene glycol).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature to identify the signals of interest (typically the piperazine ring protons).

    • Gradually increase the temperature in increments of 5-10 K. At each temperature, allow the sample to equilibrate for at least 5 minutes before acquiring a spectrum.

    • Continue increasing the temperature until the exchanging signals coalesce into a single broad peak and then sharpen into a time-averaged signal.

    • If the coalescence temperature is below ambient, cool the sample in a similar stepwise manner.

  • Data Analysis:

    • Determine the coalescence temperature (Tc) from the series of spectra.

    • Measure the frequency difference (Δν in Hz) between the two exchanging signals at a temperature well below coalescence where the exchange is slow.

    • Calculate the rate constant (k) at the coalescence temperature using the equation: k = πΔν / √2

    • Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = 2.303RTc [10.319 + log(Tc/k)] where R is the gas constant (8.314 J/mol·K) and Tc is in Kelvin.

X-ray Crystallography

This protocol provides a general workflow for obtaining the crystal structure of a piperazine derivative.[5][7]

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, methanol/water) to near saturation.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or slow cooling to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.

Visualizations

Experimental Workflow for Conformational Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis synthesis Synthesis of Piperazine Derivatives purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DNMR) purification->nmr xray X-ray Crystallography purification->xray comp Computational Modeling purification->comp nmr_data Coupling Constants Chemical Shifts Energy Barriers (ΔG‡) nmr->nmr_data xray_data Torsional Angles Bond Lengths & Angles xray->xray_data comp_data Relative Energies Conformational Landscapes comp->comp_data

Caption: Workflow for assessing conformational rigidity.

Signaling Pathway of Conformational Interconversion

conformational_interconversion Chair1 Chair Conformation 1 (e.g., Axial Acetic Acid) TransitionState_Ring Transition State (Twist-Boat/Half-Chair) Chair1->TransitionState_Ring Ring Inversion (ΔG‡_inv) Rotamer1 Rotamer 1 (Boc group orientation A) Chair1->Rotamer1 Chair2 Chair Conformation 2 (e.g., Equatorial Acetic Acid) TransitionState_Ring->Chair2 Chair2->TransitionState_Ring TransitionState_Rotation Transition State (Amide Bond Rotation) Rotamer1->TransitionState_Rotation Amide Rotation (ΔG‡_rot) Rotamer2 Rotamer 2 (Boc group orientation B) TransitionState_Rotation->Rotamer2 Rotamer2->TransitionState_Rotation

References

Comparative Guide to In Vitro Evaluation of Enzyme Inhibitors Derived from 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro evaluation of enzyme inhibitors structurally related to 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid. Due to a lack of publicly available data on the direct enzymatic inhibition of derivatives from this specific scaffold, this document focuses on the well-documented inhibitory activities of analogous piperazine-containing compounds. The data presented herein, derived from various scientific publications, offers valuable insights into the potential of this chemical class as enzyme inhibitors, particularly against urease and acetylcholinesterase.

Overview of Piperazine Derivatives as Enzyme Inhibitors

Piperazine and its derivatives are prevalent structural motifs in medicinal chemistry, known for their broad range of biological activities.[1] These heterocyclic compounds have been successfully incorporated into drugs targeting various enzymes, including proteases, kinases, and hydrolases. Their conformational flexibility and ability to engage in multiple binding interactions make them attractive scaffolds for the design of potent and selective enzyme inhibitors.

This guide will focus on two key enzymes for which piperazine derivatives have shown significant inhibitory potential:

  • Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers.[1][2]

  • Acetylcholinesterase (AChE): A critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the synaptic signal. AChE inhibitors are the primary therapeutic agents for the management of Alzheimer's disease.[3][4]

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various piperazine derivatives against urease and acetylcholinesterase. The data is presented to facilitate comparison with standard inhibitors and to highlight structure-activity relationships where possible.

Urease Inhibitory Activity of Piperazine Derivatives
Compound IDStructureTarget EnzymeIC50 (µM)Standard InhibitorStandard IC50 (µM)
9l Benzimidazole-piperazine derivativeJack Bean Urease0.15 ± 0.09[2]Thiourea23.11 ± 0.21[2]
9m Benzimidazole-piperazine derivativeJack Bean Urease0.35 ± 0.34[1]Thiourea23.11 ± 0.21[1]
5b Pyridylpiperazine derivativeJack Bean Urease2.0 ± 0.73[5]Thiourea23.2 ± 11.0[5]
7e Pyridylpiperazine derivativeJack Bean Urease2.24 ± 1.63[5]Thiourea23.2 ± 11.0[5]
Generic Piperazine Derivative Piperazine-1-carboxamidineH. pylori Urease1.1 ± 0.01[3]Thiourea21.30 ± 1.10[3]
Acetylcholinesterase (AChE) Inhibitory Activity of Piperazine Derivatives
Compound IDStructureTarget EnzymeIC50 (µM)Standard InhibitorStandard IC50 (µM)
5o Thiazole-piperazine acetamideAChE (Eel)0.011[6]Donepezil0.054[6]
4a Phthalimide-piperazine derivativeAChE (Eel)0.91 ± 0.045[7]Donepezil0.14 ± 0.03[7]
Generic Piperazine Derivative Piperazine derivativeAChE4.59[1]Tacrine-
4b Phthalimide-piperazine derivativeAChE16.42 ± 1.07[3]Donepezil0.41 ± 0.09[3]

Experimental Protocols

Detailed methodologies for the key in vitro enzyme inhibition assays are provided below. These protocols are based on established methods reported in the scientific literature.

In Vitro Urease Inhibition Assay

This protocol is adapted from the indophenol method used to determine ammonia production.[5]

Materials:

  • Jack bean urease

  • Urea solution (100 mM)

  • Phosphate buffer (0.01 M, pH 7.0)

  • Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (0.5% w/v sodium hydroxide, 0.1% sodium hypochlorite)

  • Test compounds and standard inhibitor (Thiourea) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor in the phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease enzyme solution, and 55 µL of phosphate buffer.

  • Pre-incubate the mixture at 30°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 55 µL of urea solution.

  • Incubate the plate at 30°C for 10 minutes.

  • Stop the reaction by adding 70 µL of phenol reagent and 70 µL of alkali reagent to each well.

  • Incubate the plate at 37°C for 50 minutes to allow for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the spectrophotometric method developed by Ellman et al.[4][6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and standard inhibitor (Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor in the phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution.

  • Add 20 µL of AChE solution and incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate the general synthetic workflow for preparing amide derivatives from this compound and the signaling pathways related to the targeted enzymes.

G cluster_synthesis General Synthesis of Amide Derivatives Start 2-(4-(tert-butoxycarbonyl) piperazin-2-yl)acetic acid Step1 Amine Source (R-NH2) Start->Step1 1. Step2 Coupling Reagent (e.g., HATU, EDCI) Step1->Step2 2. Product Amide Derivative Step2->Product 3. Amide Bond Formation

Caption: General workflow for the synthesis of amide derivatives.

G cluster_urease Urease Inhibition Pathway cluster_ache Acetylcholinesterase Inhibition Pathway Urea Urea Urease Urease (Enzyme) Urea->Urease Substrate Products Ammonia + Carbamate Urease->Products Hydrolysis Inhibitor Piperazine Derivative Inhibitor->Urease Inhibition ACh Acetylcholine (Neurotransmitter) AChE AChE (Enzyme) ACh->AChE Substrate Synaptic_Transmission Synaptic Transmission ACh->Synaptic_Transmission Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Choline_Acetate->Synaptic_Transmission Signal Termination AChE_Inhibitor Piperazine Derivative AChE_Inhibitor->AChE Inhibition

Caption: Simplified signaling pathways for Urease and AChE inhibition.

Conclusion

References

pharmacokinetic properties of drugs containing the 2-(piperazin-2-yl)acetic acid moiety

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetic Properties of Adagrasib and Divarasib, Two KRAS G12C Inhibitors Featuring a Piperazine Moiety

This guide provides a detailed comparison of the pharmacokinetic properties of two targeted cancer therapies, Adagrasib and Divarasib. Both drugs are potent inhibitors of the KRAS G12C mutation and incorporate a piperazine scaffold, a structural feature often utilized in drug design to optimize pharmacokinetic profiles.[1] While neither contains the exact 2-(piperazin-2-yl)acetic acid moiety, Adagrasib is synthesized using a closely related precursor, (S)-2-(piperazin-2-yl)acetonitrile.[1] This guide is intended for researchers, scientists, and drug development professionals interested in the absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of compounds.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Adagrasib and Divarasib based on clinical trial data in patients with solid tumors.

Pharmacokinetic ParameterAdagrasib (600 mg twice daily)Divarasib (400 mg daily)
Time to Maximum Concentration (Tmax) ~6 hoursNot explicitly stated in the provided results.
Half-life (t½) ~23 hours[2]17.6 hours[3]
Maximum Plasma Concentration (Cmax) 985 ng/mL[3]657 ng/mL[3]
Area Under the Curve (AUC) 37,139 hng/mL[3]9130 hng/mL[3]
Metabolism Primarily by CYP3A4, with minor contributions from CYP2C8, CYP1A2, CYP2B6, CYP2C9, and CYP2D6. Adagrasib is also a time-dependent inhibitor of CYP3A4.[3][4]Information not available in the provided search results.
Excretion Primarily in feces (~75%), with a small amount in urine (~4.5%).[5][6]Information not available in the provided search results.
Oral Bioavailability 50.72% in rats.[2] Human bioavailability data is not explicitly stated but the drug is orally available.Information not available in the provided search results.
Plasma Protein Binding ~98%[5]Information not available in the provided search results.

Experimental Protocols

Adagrasib: KRYSTAL-1 Phase I/IB Study

The pharmacokinetic properties of Adagrasib were extensively evaluated in the first-in-human, phase I/IB KRYSTAL-1 study.[7][8]

  • Study Design: Patients with advanced KRAS G12C-mutant solid tumors received Adagrasib at various oral doses, with the recommended Phase II dose being 600 mg twice daily.[8] Safety, tolerability, and pharmacokinetic profiles were assessed.[7]

  • Pharmacokinetic Sampling: For single-dose pharmacokinetics, blood samples were collected at predetermined time points after the initial dose.[7] For multiple-dose pharmacokinetics, samples were taken to determine steady-state concentrations.[7]

  • Bioanalytical Method: Plasma concentrations of Adagrasib were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for such studies.

  • Absorption, Metabolism, and Excretion (AME) Study: A separate study in healthy subjects involved the administration of a single oral 600 mg dose of [14C]-labeled Adagrasib.[3] Plasma, urine, and feces were collected over a period to measure total radioactivity and identify metabolites.[3]

Divarasib: Phase I Study (NCT04449874)

Pharmacokinetic data for Divarasib was obtained from a Phase I clinical trial in patients with KRAS G12C-mutated solid tumors.[3][9][10]

  • Study Design: This was an open-label, non-randomized, interventional study.[10][11] Patients received Divarasib orally once daily at doses ranging from 50 to 400 mg.[10][12] The primary objective was to assess safety, with pharmacokinetics as a secondary objective.[11][12]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were evaluated in patients who received the 400 mg dose.[3] Steady-state concentrations were assessed at cycle 1 day 8 or cycle 2 day 1.[3]

  • Bioanalytical Method: While not explicitly detailed in the provided abstracts, a validated bioanalytical method such as LC-MS/MS would have been used to quantify Divarasib concentrations in plasma.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the pharmacokinetic evaluation of these drugs.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Studies (e.g., CYP Inhibition) phase1 Phase I (Safety & PK in Patients) in_vitro->phase1 Inform Dosing in_vivo In Vivo Animal Studies (e.g., Rat PK) in_vivo->phase1 ame Human AME Study ([14C]-labeled drug) phase1->ame Select Dose phase2_3 Phase II/III (Efficacy & Safety) phase1->phase2_3 ame->phase2_3 Metabolism & Excretion Data

Caption: Drug Development Pharmacokinetic Workflow.

G start Patient Enrollment (KRAS G12C+ Solid Tumors) dosing Oral Administration (e.g., 600 mg BID Adagrasib) start->dosing sampling Serial Blood Sampling (Pre-dose, Post-dose timepoints) dosing->sampling analysis LC-MS/MS Bioanalysis (Quantify Drug in Plasma) sampling->analysis pk_calc Pharmacokinetic Modeling (Calculate t½, Cmax, AUC) analysis->pk_calc end Pharmacokinetic Profile pk_calc->end

Caption: Clinical Pharmacokinetic Study Workflow.

References

A Comparative Cost-Benefit Analysis of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost, and overall success of a synthetic campaign. Piperazine scaffolds are of particular interest due to their prevalence in a wide range of biologically active compounds. This guide provides a cost-benefit analysis of using 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid as a building block for introducing a piperazine moiety, particularly in the context of peptide and peptidomimetic synthesis. Its performance and economic viability are compared with a common alternative employing an orthogonal protecting group strategy: 4-(9-fluorenylmethoxycarbonyl)piperazine-2-carboxylic acid.

The choice between these two reagents typically dictates the overarching synthetic strategy, either a Boc-based or an Fmoc-based approach in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for its removal. In contrast, the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent. This fundamental difference in deprotection chemistry has significant implications for the synthesis, affecting reagent compatibility, potential side reactions, and overall cost.

Quantitative Data Summary

A direct comparison of the cost of the primary building blocks reveals a significant price difference. The following table summarizes the approximate costs from various suppliers. It is important to note that prices can vary based on supplier, purity, and quantity.

Table 1: Cost Comparison of Piperazine Building Blocks

CompoundMolecular Weight ( g/mol )Representative Price (USD/g)
This compound244.29~$60 - $150[1]
4-(9-fluorenylmethoxycarbonyl)piperazine-2-carboxylic acid352.39~$200 - $400+

In addition to the building block itself, the cost of the necessary deprotection reagents contributes to the overall expense of the synthesis.

Table 2: Cost of Deprotection Reagents

ReagentApplicationRepresentative Price (USD/L)
Trifluoroacetic Acid (TFA)Boc Deprotection~$200 - $400
PiperidineFmoc Deprotection~$100 - $200

While the initial cost of the Boc-protected building block is lower, the harsher deprotection conditions required for the Boc strategy can sometimes lead to side reactions or the degradation of sensitive moieties within the synthetic target, potentially impacting the overall yield and purity of the final product. The Fmoc strategy, although employing a more expensive building block, utilizes milder deprotection conditions, which can be advantageous for the synthesis of complex molecules.

Table 3: Performance and Strategic Comparison

FeatureThis compound (Boc-Strategy)4-(9-fluorenylmethoxycarbonyl)piperazine-2-carboxylic acid (Fmoc-Strategy)
Deprotection Condition Strong acid (e.g., 25-50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)
Orthogonality Compatible with base-labile and nucleophile-sensitive groupsCompatible with acid-labile protecting groups (e.g., tBu, Trt)
Potential Side Reactions Acid-catalyzed side reactions, potential for t-butylation of sensitive residues.Base-catalyzed side reactions such as aspartimide formation or racemization, especially with sensitive amino acids.
Handling and Safety TFA is highly corrosive and requires careful handling.Piperidine is a toxic and flammable liquid.
Typical Application Solution-phase synthesis and Boc-based solid-phase peptide synthesis.Fmoc-based solid-phase peptide synthesis, particularly for complex and sensitive peptides.

Experimental Protocols

The following are representative protocols for the incorporation of each building block into a peptide chain on a solid support. These protocols are generalized and may require optimization based on the specific sequence and resin.

Protocol 1: Incorporation using this compound (Boc-SPPS)

This protocol assumes the synthesis is proceeding on a resin with a free amine, and the subsequent steps will follow a standard Boc-SPPS workflow.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Neutralization: If the resin was previously deprotected with TFA, neutralize the resulting trifluoroacetate salt by washing with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DCM (2 x 2 minutes).

  • Washing: Wash the resin thoroughly with DCM (3 x 1 minute) and then with N,N-dimethylformamide (DMF) (3 x 1 minute).

  • Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid.

    • Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Washing: Wash the resin with DMF (3 x 1 minute) and DCM (3 x 1 minute).

  • Boc Deprotection: To proceed with the next coupling step, the Boc group is removed by treating the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.

Protocol 2: Incorporation using 4-(9-fluorenylmethoxycarbonyl)piperazine-2-carboxylic acid (Fmoc-SPPS)

This protocol assumes the synthesis is proceeding on a resin with a free amine, and the subsequent steps will follow a standard Fmoc-SPPS workflow.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (of the preceding residue): If the N-terminus of the peptide on the resin is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF (2 x 10 minutes) to expose the free amine.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Coupling:

    • Dissolve 4-(9-fluorenylmethoxycarbonyl)piperazine-2-carboxylic acid (3 equivalents relative to resin loading) and a coupling agent such as HATU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution for activation.

    • Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3 x 1 minute) and DCM (3 x 1 minute).

  • Fmoc Deprotection: To continue the synthesis, the Fmoc group from the newly added piperazine moiety is removed using 20% piperidine in DMF.

Visualizing the Synthetic Workflow

The choice between the Boc- and Fmoc-protected building blocks fundamentally alters the synthetic pathway. The following diagrams illustrate the cyclical nature of solid-phase peptide synthesis using each strategy.

Boc_SPPS_Workflow Resin_NH2 Resin-NH2 Coupling Couple Boc-AA-OH Resin_NH2->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection Neutralization Neutralize (DIPEA/DCM) Deprotection->Neutralization Wash2 Wash Neutralization->Wash2 Elongated Elongated Peptide Wash2->Elongated Repeat Cycle

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin_NH2 Resin-NH2 Coupling Couple Fmoc-AA-OH Resin_NH2->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Elongated Elongated Peptide Wash2->Elongated Repeat Cycle

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

The cost-benefit analysis of using this compound versus an Fmoc-protected alternative is multifaceted.

Cost: The Boc-protected building block and its primary deprotection reagent (TFA) present a lower initial reagent cost compared to the Fmoc-protected counterpart and its deprotection agent (piperidine).

Benefit: The primary benefit of the Boc-strategy lies in its cost-effectiveness for simpler syntheses where the target molecule is stable to strong acidic conditions. The Fmoc-strategy, while more expensive in terms of the initial building block, offers the significant advantage of milder deprotection conditions. This is crucial for the synthesis of complex, acid-sensitive molecules, where preserving the integrity of the final product and maximizing yield can outweigh the higher initial reagent costs. The choice of strategy, therefore, depends on a careful evaluation of the chemical nature of the target molecule and the overall budgetary constraints of the project. For researchers working with robust molecules, the cost savings of the Boc-based approach may be advantageous. Conversely, for those developing complex and sensitive therapeutics, the higher cost of the Fmoc-based strategy is often justified by the improved reaction outcomes and reduced risk of product degradation.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of the laboratory environment is paramount. Adherence to stringent safety protocols, particularly in the disposal of chemical reagents, is a cornerstone of responsible research. This guide provides a comprehensive, step-by-step plan for the proper and safe disposal of 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Due to its classification as a hazardous substance, this compound must not be discarded as common waste or flushed down the drain.[1][2][3] All waste materials, including the chemical itself, contaminated labware, and personal protective equipment (PPE), must be collected and disposed of as hazardous chemical waste through an approved waste disposal facility.[1][3][4]

Hazard Identification and Safety Profile

Based on available Safety Data Sheets (SDS), this compound presents several hazards that necessitate careful handling at all stages, including disposal. The primary risks are summarized below.

Hazard ClassificationGHS Hazard StatementPrimary Mitigation
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]Wear chemical-resistant gloves and protective clothing.[1] Avoid all skin contact.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[1][2]Wear safety glasses with side-shields or chemical goggles.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[1][2]Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or fumes.[1][2]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2][5]Do not ingest. Wash hands thoroughly after handling.[1][2]

Operational Protocol for Waste Disposal

This protocol outlines the procedural steps for the safe segregation and collection of this compound waste.

1. Initial Assessment & Waste Segregation:

  • Treat all forms of this compound (unused, expired, or contaminated) as hazardous waste.[4]

  • Collect all waste containing this compound, including contaminated consumables like pipette tips, vials, and cleaning materials, in a dedicated hazardous waste container.[4][6] Do not mix with other waste streams unless directed by your institution's safety office.

2. Waste Container Requirements:

  • Select a container made of compatible material (e.g., high-density polyethylene) that is clean, dry, and has a secure, screw-on cap.[6][7]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][6][7]

3. Collection of Waste:

  • Solid Waste: Carefully transfer the solid chemical waste into the designated container, avoiding the creation of dust.[2]

  • Contaminated Materials: Place all contaminated items, such as gloves, weigh boats, and absorbent pads, into the same hazardous waste container.

  • Empty Containers: The original product container must also be disposed of as hazardous waste.[1][3] It is best practice to triple-rinse the empty container with a suitable solvent. This rinsate must be collected and treated as hazardous waste.[4]

4. Storage of Waste Container:

  • Keep the hazardous waste container securely sealed when not in use.[1][7]

  • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][7] This area should be clearly marked for hazardous waste storage.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4][7]

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.[8]

Essential Safety and Handling Information

Personal Protective Equipment (PPE): When handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[1][4]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][4]

  • Respiratory Protection: In cases of poor ventilation or potential dust formation, a NIOSH-approved respirator should be used.[1]

Spill and Leak Procedures: In the event of a spill, adhere to the following emergency procedures:

  • Ensure adequate ventilation and wear all required PPE.[1][2]

  • Prevent the spill from entering drains or waterways.[1][9]

  • For solid spills, avoid generating dust.[2] Carefully sweep up, vacuum, or absorb the material with an inert substance (e.g., vermiculite, dry sand).[1]

  • Collect the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[1][2]

  • Clean the affected area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste (Unused chemical, contaminated labware, etc.) assess Is the waste This compound or contaminated with it? start->assess collect Collect in a designated, compatible, and sealed hazardous waste container. assess->collect Yes label_container Label container clearly: 'Hazardous Waste' and full chemical name. collect->label_container storage Store container in a secure, well-ventilated, designated area. label_container->storage disposal Arrange for pickup by authorized hazardous waste personnel (e.g., EHS). storage->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid. Adherence to these procedural guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1][2] To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or GlassesMust meet EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. Required to prevent eye irritation from dust or splashes.[3]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves (minimum 0.11 mm thickness) are recommended for both full contact and splash contact.[4] Always inspect gloves before use and wash hands thoroughly after handling.[1][5]
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.[3]
Protective ClothingFor larger quantities or increased risk of exposure, flame-retardant and antistatic protective clothing is advised.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorRequired when dusts are generated or if working in a poorly ventilated area.[3] Use in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5]

  • Verify that an eyewash station and safety shower are readily accessible.[6]

  • Don all required PPE as specified in the table above.[1][5]

2. Handling:

  • Avoid breathing dust, fumes, or vapors.[1]

  • Weigh the compound in a well-ventilated enclosure.

  • When preparing solutions, add the solvent to the solid to minimize dust generation.

  • Avoid direct contact with skin and eyes.[1]

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the handling area.[7][8]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[1][5]

  • Clean all equipment and the work area to prevent cross-contamination.

  • Remove and wash contaminated clothing before reuse.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect solid waste, including contaminated gloves and weighing paper, in a designated and clearly labeled hazardous waste container.[5]

    • Collect liquid waste in a separate, sealed, and appropriately labeled container.[5]

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Experimental Workflow and Safety Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep1 Verify fume hood functionality prep2 Assemble all necessary materials prep1->prep2 prep3 Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep2->prep3 handle1 Weigh solid compound carefully prep3->handle1 handle2 Perform chemical reaction or preparation handle1->handle2 handle3 Keep container tightly sealed when not in use handle2->handle3 clean1 Decontaminate glassware and equipment handle3->clean1 clean2 Segregate and label waste: - Solid Waste (gloves, paper) - Liquid Waste (solutions) clean1->clean2 clean3 Dispose of waste in approved containers clean2->clean3 clean4 Wash hands thoroughly clean3->clean4 emergency1 Skin Contact: Wash with soap and water emergency4 Seek medical attention if irritation persists emergency1->emergency4 emergency2 Eye Contact: Rinse with water for several minutes emergency2->emergency4 emergency3 Inhalation: Move to fresh air emergency3->emergency4

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.